molecular formula C12H13N3O2 B2505752 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone CAS No. 320416-25-9

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Numéro de catalogue: B2505752
Numéro CAS: 320416-25-9
Poids moléculaire: 231.255
Clé InChI: FSABQBGTWDOGDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.
BenchChem offers high-quality 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[(1-phenyl-1,2,4-triazol-3-yl)oxy]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(16)10(2)17-12-13-8-15(14-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABQBGTWDOGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern medicinal chemistry and agrochemical development, the 1,2,4-triazole heterocycle is a privileged pharmacophore, renowned for its broad-spectrum biological activity and metabolic stability[1]. 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (CAS: 320416-25-9) represents a highly versatile synthetic intermediate[2]. It combines the electron-rich, coordinating potential of the 1-phenyl-1,2,4-triazole core with a reactive 2-butanone side chain, making it an ideal scaffold for elaborating complex enzyme inhibitors.

As an Application Scientist, I approach this compound not just as a static chemical structure, but as a dynamic building block. The strategic placement of the ketone moiety at the C2 position of the aliphatic chain allows for precise functionalization (e.g., via reductive amination or Grignard additions), enabling researchers to fine-tune the steric and electronic properties required for target engagement. This guide dissects the physicochemical profile, analytical validation protocols, and biological mechanisms associated with this critical scaffold.

Physicochemical Properties & ADMET Profiling

The relationship between a molecule's structure and its biological activity is heavily governed by its fundamental physicochemical properties[3]. To predict the pharmacokinetic behavior (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone, we evaluate it against Lipinski’s Rule of Five[4].

The table below summarizes the core quantitative data and the mechanistic causality behind each parameter:

ParameterValueMechanistic Causality & Significance
Molecular Formula C12H13N3O2Defines the atomic composition and baseline structural complexity[2].
Molecular Weight 231.25 g/mol Well below the 500 Da threshold, ensuring favorable oral bioavailability and rapid membrane diffusion[4].
LogP (Estimated) ~2.1Optimal lipophilicity for partitioning into fungal cell walls and mammalian lipid bilayers without excessive tissue retention[3].
Hydrogen Bond Donors (HBD) 0Enhances membrane permeability by minimizing the desolvation energy required to enter hydrophobic lipid environments[4].
Hydrogen Bond Acceptors (HBA) 5Provides sufficient polarity for aqueous solubility and enables critical hydrogen bonding within target enzyme active sites[3].
Topological Polar Surface Area 57.6 ŲA TPSA < 90 Ų strongly predicts excellent cellular permeability and potential blood-brain barrier (BBB) penetration if required.
Rotatable Bonds 4Confers structural flexibility, allowing the molecule to adopt the specific bioactive conformation necessary for target binding[5].

Analytical Characterization Protocols

To ensure scientific integrity, every synthesized batch of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone must be subjected to a self-validating analytical workflow. The following protocols are designed not just to yield data, but to inherently verify their own accuracy.

Protocol A: High-Throughput LC-MS/MS Profiling

Purpose: To confirm the exact mass, isotopic distribution, and chromatographic purity[4].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Column Selection: Use a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic C18 stationary phase provides excellent retention for moderately lipophilic compounds (LogP ~2.1)[3].

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of formic acid serves a dual purpose. First, it suppresses the ionization of residual silanols on the column, preventing peak tailing. Second, it acts as a vital proton source, readily protonating the basic N4 nitrogen of the 1,2,4-triazole ring to generate a robust[M+H]+ precursor ion at m/z 232.1.

  • Elution & Detection: Run a linear gradient from 5% to 95% Phase B over 5 minutes. Detect using Electrospray Ionization (ESI) in positive mode.

Protocol B: Nuclear Magnetic Resonance (NMR) Structural Validation

Purpose: To confirm the regiochemistry of the ether linkage and the integrity of the butanone chain.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing Tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz.

  • Self-Validating Analysis:

    • Triazole Proton: Look for a highly deshielded singlet at ~8.4 ppm (C5-H).

    • Butanone Chain: The C3-H will appear as a distinct quartet at ~5.1 ppm (deshielded by the adjacent ether oxygen and carbonyl). The adjacent C4-H3 will appear as a doublet at ~1.6 ppm. The isolated C1-H3 will appear as a singlet at ~2.2 ppm.

    • System Validation: The integration of the proton signals must sum exactly to 13. If the integration of the aliphatic region exceeds 6 protons (the two methyl groups), it immediately indicates incomplete solvent removal or aliphatic impurities, prompting re-purification.

Synthetic Workflow & Elaboration

The primary utility of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone lies in the reactivity of its C2 carbonyl group. By subjecting the molecule to reductive amination, researchers can rapidly generate a library of secondary and tertiary amines, expanding the chemical space for structure-activity relationship (SAR) studies.

SyntheticWorkflow A 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (Starting Material) C Imine Intermediate (Transient Species) A->C B Primary Amine + Acid Catalyst (Reagents) B->C E Secondary Amine Derivative (Target Scaffold) C->E D NaBH3CN / NaBH(OAc)3 (Reducing Agent) D->E F LC-MS/MS & NMR (Validation) E->F

Fig 1. Reductive amination workflow for elaborating the 2-butanone moiety.

Biological Relevance: CYP51 Target Pathway

Compounds derived from the 1,2,4-triazole scaffold are predominantly evaluated for their fungicidal properties[5]. The biological target is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol—a sterol essential for fungal cell membrane fluidity and integrity[1].

Mechanism of Action: The unhindered N4 nitrogen of the 1,2,4-triazole ring acts as a potent nucleophile, coordinating directly as the sixth ligand to the heme iron (Fe3+) in the active site of CYP51[1]. This competitive binding physically blocks the active site, preventing the natural substrate (lanosterol) from undergoing 14α-demethylation. The consequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols leads to severe membrane disruption and fungal cell death[5].

CYP51Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Active Heme Iron (Fe3+) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Accumulation of 14α-methyl sterols (Membrane Disruption) CYP51->ToxicSterols Inhibited State Triazole 1,2,4-Triazole Scaffold (Inhibitor) Coordination N4 Coordination to Heme Iron (Competitive Binding) Triazole->Coordination Coordination->CYP51 Blocks Active Site

Fig 2. Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - National Center for Biotechnology Information (PMC). URL:[Link]

  • Separation Science in Drug Development, Part II: High-Throughput Characterization - Chromatography Online. URL:[Link]

  • Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties - MDPI. URL: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives - National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Crystal structure determination of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Crystal Structure Determination of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of the process for determining the three-dimensional atomic structure of the novel compound 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone through single-crystal X-ray diffraction. The narrative follows the journey from conceptualization to final structural validation, emphasizing the causal relationships behind experimental choices. It is designed to serve as a robust methodological reference for researchers in medicinal chemistry and materials science. This document details a hypothetical, yet scientifically rigorous, workflow encompassing synthesis, crystallization, data collection and processing, structure solution and refinement, and final structural analysis and validation, adhering to the standards set by the International Union of Crystallography (IUCr).

Introduction: The Scientific Imperative

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide array of biological activities. These include antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The remarkable versatility of the triazole ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions, making it a privileged structure in drug design.[3][5] The title compound, 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone, is a novel derivative designed to explore new chemical space and potentially exhibit enhanced biological activity.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function.[6][7][8] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this arrangement, providing unambiguous information on bond lengths, bond angles, and stereochemistry.[6][8][9] This structural data is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and elucidating mechanisms of action at a molecular level. This guide, therefore, outlines the critical steps and scientific rationale for the crystal structure determination of this novel triazole derivative.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.[10][11] This phase is often the most challenging, requiring careful planning and execution.

Proposed Synthetic Pathway

A plausible synthetic route to 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is proposed, starting from commercially available materials. The synthesis involves the formation of the 1,2,4-triazole ring, followed by the ether linkage to the butanone moiety.[12][13]

  • Step 1: Synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol. This intermediate can be prepared by the cyclization of a corresponding thiosemicarbazide derivative in the presence of a base.[13]

  • Step 2: Etherification. The triazolol is then reacted with 3-bromo-2-butanone in the presence of a non-nucleophilic base, such as potassium carbonate, in an appropriate solvent like acetone or acetonitrile to yield the final product.

The crude product would be purified by column chromatography to achieve high purity, which is a prerequisite for successful crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[10][11][14] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. Several techniques should be systematically explored:

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound.[14][15] The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of a "less good" solvent (an anti-solvent) in which the compound is poorly soluble.[15] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[15] Crystallization occurs at the interface as the two solvents slowly mix.

  • Microbatch Under-Oil Crystallization: This high-throughput method involves dispensing small droplets of the analyte solution into a well containing an inert oil.[16] The slow evaporation of the solvent through the oil layer promotes crystal growth.

For 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone, a range of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane, dichloromethane/pentane) would be screened using these techniques.

X-ray Diffraction Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible defects) is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.[6][17]

Data Collection

The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[17]

  • X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is used.[17]

  • Temperature: Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Data Processing

The raw diffraction images are processed using specialized software. This involves:

  • Integration: The intensities of the individual diffraction spots (reflections) are measured.

  • Indexing and Unit Cell Determination: The positions of the reflections are used to determine the dimensions and symmetry of the unit cell.

  • Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled to produce a final set of structure factors.

Structure Solution, Refinement, and Validation

The processed diffraction data provides the intensities of the reflections, but the crucial phase information is lost. The following steps are taken to solve and refine the crystal structure.

Structure Solution

The "phase problem" is solved using computational methods to generate an initial model of the crystal structure. For small molecules, direct methods are typically employed.[18]

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. The program SHELXS is a widely used tool for this purpose.[18][19]

Structure Refinement

The initial structural model is refined against the experimental data to improve its accuracy. This is typically done using a full-matrix least-squares method with a program like SHELXL.[20][21]

  • Refinement Process: The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model).

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

  • Hydrogen Atoms: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Structure Validation

The final refined structure must be rigorously validated to ensure its quality and correctness. This is done using the checkCIF service provided by the International Union of Crystallography.[22][23][24][25]

  • checkCIF Report: This service generates a report that flags potential issues, such as inconsistencies in the data, unusual geometric parameters, or missed symmetry.[26] Any alerts in the checkCIF report must be carefully addressed and explained.

The overall workflow for structure determination is depicted in the following diagram:

G cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High-purity compound Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection High-purity compound Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Suitable single crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution hkl file Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial model Structure_Validation Structure Validation (checkCIF) Structure_Refinement->Structure_Validation Refined structure Final_Structure_Analysis Final Structural Analysis & Reporting Structure_Validation->Final_Structure_Analysis

Figure 1: Workflow for Single-Crystal X-ray Structure Determination.

Analysis of the Crystal Structure

The final, validated crystal structure provides a wealth of information about the molecule.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone would be determined. These values can be compared to those of similar compounds in the Cambridge Structural Database (CSD) to identify any unusual features.

Intermolecular Interactions

The way the molecules pack in the crystal lattice is determined by intermolecular interactions. The analysis would focus on identifying:

  • Hydrogen Bonds: Although the title compound lacks strong hydrogen bond donors, weak C-H...O or C-H...N interactions may be present.

  • π-π Stacking: The phenyl and triazole rings may engage in π-π stacking interactions.

  • van der Waals Forces: These ubiquitous forces also contribute to the overall crystal packing.

Understanding these interactions is crucial for predicting the physical properties of the solid state, such as melting point and solubility.

Crystallographic Data Summary

The key crystallographic data and refinement statistics would be summarized in a standardized table, as shown below.

ParameterValue
Chemical formulaC12H13N3O2
Formula weight231.25
Temperature100(2) K
Wavelength0.71073 Å
Crystal system(To be determined)
Space group(To be determined)
Unit cell dimensionsa = (value) Å, α = 90°b = (value) Å, β = (value)°c = (value) Å, γ = 90°
Volume(value) ų
Z(value)
Density (calculated)(value) Mg/m³
Absorption coefficient(value) mm⁻¹
F(000)(value)
Crystal size(value) x (value) x (value) mm³
Theta range for data collection(value) to (value)°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected(value)
Independent reflections(value) [R(int) = (value)]
Completeness to theta(value)%
Refinement methodFull-matrix least-squares on F²
Data / restraints / params(value) / (value) / (value)
Goodness-of-fit on F²(value)
Final R indices [I>2σ(I)]R1 = (value), wR2 = (value)
R indices (all data)R1 = (value), wR2 = (value)
Largest diff. peak and hole(value) and (value) e.Å⁻³

Conclusion

The determination of the crystal structure of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone provides a definitive and high-resolution snapshot of its molecular architecture. This information is foundational for a rational, structure-based approach to drug design and development. The detailed structural insights gained from this process will enable a deeper understanding of the compound's chemical properties and potential biological activity, paving the way for future optimization and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

References

  • Taylor & Francis. (2010). Pharmacological significance of triazole scaffold. [Link]

  • ResearchGate. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

  • PubMed. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. [Link]

  • Elsevier. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. [Link]

  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • International Union of Crystallography. (2019). Validation: Understanding CheckCIF for small molecules. [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • PMC. (2009). Structure validation in chemical crystallography. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • SHELX. (n.d.). The SHELX-97 Manual. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • PMC. (n.d.). Crystal structure refinement with SHELXL. [Link]

  • SciSpace. (2019). checkCIF validation ALERTS: what they mean and how to respond. [Link]

  • ResearchGate. (2024). SHELXL: A Comprehensive Review. [Link]

  • PLATON. (n.d.). PLATON/VALIDATION. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. [Link]

  • International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. [Link]

  • PMC. (2024). The interoperability of crystallographic data and databases. [Link]

  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

  • PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • ScienceDirect. (2014). 1,2,4-Triazole/oxime hybrids as new strategy for nitric oxide donors: Synthesis, anti-inflammatory. [Link]

  • SpringerLink. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Scholars Research Library. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]

Sources

Preliminary toxicity assessment of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Preliminary Toxicity Assessment of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Executive Summary

This technical guide outlines the preliminary toxicity assessment framework for 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone . As a derivative of the 1,2,4-triazole class—a scaffold widely utilized in agrochemicals (e.g., Triadimefon) and pharmaceuticals (e.g., Fluconazole)—this compound presents a specific toxicological profile characterized by potential hepatic interaction and metabolic instability at the ether linkage.

This guide moves beyond generic testing, prioritizing assays that interrogate the specific structural risks of this molecule: Cytochrome P450 (CYP) inhibition , hepatotoxicity , and ether-linkage hydrolysis .

Part 1: Structural Analysis & In Silico Profiling (Tier 0)

Before wet-lab experimentation, the molecule must be deconstructed to anticipate toxicophores.

Structural Deconstruction

The molecule consists of three distinct pharmacophores, each contributing to the toxicity profile:

  • 1,2,4-Triazole Ring: The core scaffold.[1] Historically associated with CYP450 binding (specifically CYP3A4 and CYP51 inhibition).

  • Phenyl Group (N-1 position): Increases lipophilicity (LogP), potentially enhancing membrane permeability and blood-brain barrier (BBB) crossing, but also increasing the risk of hERG channel inhibition (cardiotoxicity).

  • Oxy-2-butanone Chain (O-linked): A "soft spot" for metabolism. Unlike the robust N-alkyl linkages in many commercial azoles, this O-alkyl ether linkage is susceptible to rapid hydrolysis by esterases or oxidative cleavage.

Metabolic Fate Prediction (The "Ether Risk")

Hypothesis: The primary metabolic route will likely be the cleavage of the ether bond, yielding 1-phenyl-1,2,4-triazol-3-ol and 3-hydroxy-2-butanone (acetoin). Toxicity testing must therefore account for both the parent compound and these primary metabolites.

MetabolicPathway Parent Parent Compound 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone Enzyme Hepatic Microsomes (CYP450 / Esterases) Parent->Enzyme Oxidative Cleavage Metabolite1 Metabolite A 1-phenyl-1,2,4-triazol-3-ol (Potential Endocrine Disruptor) Enzyme->Metabolite1 Metabolite2 Metabolite B 3-hydroxy-2-butanone (Acetoin - Low Toxicity) Enzyme->Metabolite2

Figure 1: Predicted metabolic cleavage of the ether linkage. The formation of the triazol-3-ol moiety (Metabolite A) represents the primary toxicological concern.

Part 2: In Vitro Cytotoxicity & Mechanism (Tier 1)

Objective: Establish the IC50 and identify the Mechanism of Action (MoA) for toxicity without animal usage.

Cell Line Selection & Rationale

Do not use generic HeLa cells. Select cell lines that express the enzymes this molecule is likely to target.

Cell LineTissue OriginRationale for Selection
HepG2 / HepaRG LiverPrimary Screen. Triazoles are hepatotoxic. HepaRG is preferred as it retains higher CYP450 activity than HepG2, allowing assessment of metabolite-driven toxicity.
H9c2 CardiacSecondary Screen. The phenyl-triazole moiety mimics pharmacophores known to block hERG channels.
HK-2 KidneyClearance Screen. To assess nephrotoxicity, as triazole metabolites are often renally cleared.
CYP450 Inhibition Assay (Critical)

Since 1,2,4-triazoles are designed to inhibit fungal CYP51, they frequently cross-react with human CYP3A4 and CYP2C9.

  • Protocol: Incubate test compound (0.1–50 µM) with human liver microsomes (HLM) and specific probe substrates (e.g., Midazolam for CYP3A4).

  • Readout: LC-MS/MS quantification of probe metabolite formation.

  • Success Criterion: IC50 > 10 µM is desired. IC50 < 1 µM indicates high drug-drug interaction (DDI) potential.

Part 3: Genotoxicity Assessment (Tier 1.5)

Objective: Ensure the molecule does not damage DNA (mutagenicity/clastogenicity).

Bacterial Reverse Mutation Assay (Ames Test)
  • Guideline: OECD 471 [1].[2][3][4][5]

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Metabolic Activation: Must be performed with and without S9 fraction (rat liver extract). This is crucial because the metabolites (see Figure 1) might be mutagenic even if the parent is not.

In Vitro Micronucleus Test
  • Guideline: OECD 487.

  • Purpose: Detects chromosomal damage (clastogenicity) or aneuploidy which the Ames test might miss.

Part 4: Acute Oral Toxicity (Tier 2 - In Vivo)

Objective: Determine the LD50 and classify the hazard level. Note: In vivo testing should only proceed if Tier 1 results are favorable.

Protocol: Acute Toxic Class Method
  • Guideline: OECD 423 [2].[6][7][8]

  • Rationale: This method uses significantly fewer animals (3 per step) than the traditional LD50 test.

  • Workflow:

    • Starting Dose: Based on in vitro cytotoxicity, select a starting dose (e.g., 300 mg/kg).

    • Administration: Oral gavage in Wistar rats (fasted).

    • Observation: 14 days. Monitor for "triazole triad" signs: lethargy, salivation, and tremors.

    • Necropsy: Focus on liver weight (hepatomegaly) and kidney histology.

ToxicityWorkflow Start Synthesis of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone InSilico Tier 0: In Silico (DEREK / QSAR) Start->InSilico InVitro Tier 1: In Vitro Screen (HepG2 Cytotoxicity + Ames Test) InSilico->InVitro Decision1 Is IC50 < 10µM or Ames Positive? InVitro->Decision1 Stop STOP: High Toxicity Risk Redesign Molecule Decision1->Stop Yes Metab Tier 1.5: Metabolic Stability (Microsomal Stability / CYP Inhibition) Decision1->Metab No InVivo Tier 2: In Vivo Acute Tox (OECD 423 - Rat) Metab->InVivo If Stable/Low Inhibition

Figure 2: Stepwise decision tree for toxicity assessment. The process includes a "Hard Stop" at Tier 1 to prevent unethical animal testing of highly toxic candidates.

Part 5: Summary of Recommendations

  • Prioritize Stability Testing: The "oxy" linkage is the weakest link. Perform a 2-hour stability test in Simulated Gastric Fluid (SGF) before any cell-based assays. If it hydrolyzes immediately, you are testing the metabolites, not the parent.

  • Watch the Liver: Triazoles are notorious for inducing hepatic hypertrophy. Monitor ALT/AST levels closely in any animal models.

  • Check for Endocrine Disruption: If the compound advances to sub-chronic studies, thyroid hormone levels (T3/T4/TSH) must be monitored, as triazoles can disrupt the HPT axis [3].

References

  • OECD. (2020).[5] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Goetz, A. K., et al. (2007). Disruption of testosterone homeostasis as a mode of action for the reproductive toxicity of triazole fungicides. Toxicological Sciences. Link

  • ECHA (European Chemicals Agency). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Link

Sources

Structure-activity relationship (SAR) of 1-phenyl-1H-1,2,4-triazol-3-yl ethers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenyl-1H-1,2,4-triazol-3-yl ethers. This document is designed for medicinal chemists and agrochemical researchers, synthesizing data on synthesis, biological mechanisms, and optimization strategies.[1]

Content Type: Technical Whitepaper | Version: 1.0 Focus: Medicinal Chemistry & Agrochemical Discovery[2]

Executive Summary

The 1-phenyl-1H-1,2,4-triazol-3-yl ether scaffold represents a privileged structure in bioactive heterocyclic chemistry.[2] While the 1,2,4-triazole ring is ubiquitous in antifungal pharmacophores (e.g., fluconazole), the specific N1-phenyl substituted variant with a C3-ether linkage occupies a distinct niche.[2]

This scaffold exhibits a bifurcation in biological activity based on the ether side chain:

  • Agrochemicals (Herbicides): Derivatives functioning as Protoporphyrinogen Oxidase (PPO) inhibitors, inducing rapid membrane peroxidation in weeds.[1][2]

  • Pharmaceuticals (Antimicrobials): Analogs targeting Lanosterol 14α-demethylase (CYP51) , disrupting fungal cell membrane integrity.[2]

This guide dissects the molecular architecture required to toggle between these two activities, providing validated synthetic protocols and mechanistic insights.

Chemical Architecture & Tautomeric Considerations

To understand the SAR, one must first master the core scaffold's tautomeric nature. The precursor to these ethers is often the 1-phenyl-1H-1,2,4-triazol-3-one (keto form) or its 3-hydroxy tautomer (enol form).[2]

The Core Scaffold

The numbering system is critical for SAR discussion:

  • Position 1 (N1): Phenyl ring attachment (Lipophilic anchor).[1][2]

  • Position 3 (C3): Ether linkage (The variable "Warhead" or "Tail").[1][2]

  • Position 5 (C5): Electronic modulator (often -H, -CH3, or -CF3).[2]

Critical Tautomerism: The 3-hydroxy species exists in equilibrium with the 3-one form.[2]



SAR Implication: O-alkylation (forming the ether) locks the molecule in the enol-like state, altering hydrogen bonding capability compared to the N-alkylated triazolinones.[2]

Structure-Activity Relationship (SAR) Analysis

The biological potency of these ethers is governed by three distinct regions.

Region A: The N1-Phenyl Ring (The Anchor)

This region dictates the molecule's fit into the hydrophobic pocket of the target enzyme (PPO or CYP51).[2]

Substituent PatternEffect on ActivityMechanism
2,4-Dichloro / 2,4-Difluoro Significantly Increased Metabolic Stability: Halogens at ortho and para positions block metabolic hydroxylation and improve lipophilicity (LogP).[2]
4-Nitro / 4-Cyano Moderate to HighElectronic: Strong electron-withdrawing groups (EWG) pull density from the triazole ring, increasing the acidity of the core (if unmasked) or altering dipole alignment.[2]
Unsubstituted Phenyl LowMetabolic Liability: Rapidly degraded by oxidative enzymes.
Region B: The C5-Substituent (The Electronic Tuner)

The substituent at C5 modulates the electron density of the triazole ring.[2]

  • -H: Baseline activity.

  • -CH3 (Methyl): Often optimal for steric fit in fungal CYP51 pockets.[2]

  • -CF3 (Trifluoromethyl): Critical for Herbicidal (PPO) activity.[2] The strong EWG nature lowers the pKa of the ring system (in precursors) and increases lipophilicity, aiding leaf cuticle penetration.

Region C: The C3-Ether Linkage (The Specificity Determinant)

This is the primary vector for SAR optimization.[2]

  • Small Alkyl Ethers (-OCH3, -OC2H5):

    • Effect: High steric freedom but lower specificity.

    • Application: General antimicrobial screening.

  • Glycolic Acid Ethers (-OCH2COOR):

    • Effect: Mimics the propionate side chains of Protoporphyrinogen IX (the natural substrate of PPO).[2]

    • Application:High Potency Herbicides. These derivatives often act as pro-herbicides, where the ester is hydrolyzed in planta to the active acid form.[1]

  • Benzyl/Aryl Ethers (-OCH2Ph):

    • Effect: Increases π-π stacking interactions.

    • Application: Antifungal agents targeting the heme cofactor channel.

Mechanistic Pathways & Visualization[2]

Pathway 1: Herbicidal Mode of Action (PPO Inhibition)

The 1-phenyl-1,2,4-triazol-3-yl ethers (specifically glycolic acid derivatives) inhibit PPO (EC 1.3.3.[2]4) in the chloroplast.[2] This prevents heme synthesis, causing Protoporphyrinogen IX to leak into the cytoplasm, oxidize to Protoporphyrin IX (Proto IX), and generate singlet oxygen upon light exposure.

Pathway 2: Antifungal Mode of Action (CYP51 Inhibition)

The triazole nitrogen (N4 or N2) coordinates with the heme iron of CYP51, preventing the demethylation of lanosterol.[1][2] This leads to toxic sterol accumulation and membrane failure.

Visualizing the SAR and Synthesis

The following diagram illustrates the synthetic flow and the SAR logic gates.

SAR_Flow cluster_SAR SAR Optimization Rules PhenylHydrazine Phenylhydrazine (Precursor) Intermediate 1-Phenyl-1,2,4-triazol-3-one (Tautomeric Core) PhenylHydrazine->Intermediate + Urea/Cyanate Cyclization EtherProduct 1-Phenyl-1,2,4-triazol-3-yl Ether (Target Scaffold) Intermediate->EtherProduct O-Alkylation (K2CO3, R-X) PPO_Path Add -OCH2COOEt (PPO Inhibitor) EtherProduct->PPO_Path Agrochemical Optimization CYP_Path Add -OCH2-Aryl (CYP51 Inhibitor) EtherProduct->CYP_Path Pharma Optimization Rule1 N1-Phenyl: 2,4-Cl/F Substitutions (Metabolic Stability) EtherProduct->Rule1 Rule2 C5-Position: -CF3 Group (Lipophilicity/EWG) EtherProduct->Rule2

Caption: Synthetic pathway and SAR divergence for 1-phenyl-1,2,4-triazol-3-yl ethers.

Experimental Protocols

Synthesis of 1-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl Ethyl Ether

Rationale: This protocol demonstrates the O-alkylation of the triazol-3-one core, a critical step to lock the ether structure.[2]

Reagents:

  • 1-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-one (1.0 eq)[2]

  • Ethyl iodide (1.2 eq)[2]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Base to deprotonate the enol.[2]
    
  • DMF (Anhydrous) - Polar aprotic solvent favors SN2.[2]

Procedure:

  • Dissolution: Charge a round-bottom flask with 1-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-one (5 mmol) and anhydrous DMF (15 mL).

  • Activation: Add

    
     (10 mmol) and stir at room temperature for 30 minutes. Note: The solution may change color as the anion is formed.[2]
    
  • Alkylation: Dropwise add ethyl iodide (6 mmol).

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[2]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The ether product usually precipitates. Filter the solid.[3]

  • Purification: Recrystallize from ethanol to yield white crystals.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Rationale: To verify herbicidal mechanism.

  • Enzyme Source: Isolate PPO from spinach chloroplasts or use recombinant Nicotiana tabacum PPO (NtPPO).[2]

  • Substrate: Protoporphyrinogen IX (prepared via reduction of Protoporphyrin IX with Na/Hg amalgam).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

  • Measurement:

    • Incubate enzyme + inhibitor (ether derivative) + substrate at 30°C.[2]

    • Monitor fluorescence of the product (Protoporphyrin IX) at Ex: 405 nm / Em: 630 nm.

    • Calculate

      
       by plotting reaction rate vs. log[inhibitor].[1][2]
      

Data Summary: Substituent Effects

The following table summarizes the impact of specific modifications based on aggregated literature data.

RegionModificationBiological OutcomeLogP Trend
N1 Phenyl → 2,4-Dichloro-PhHigh PPO & Antifungal Activity Increases (+0.[2]8)
N1 Phenyl → 4-Methoxy-PhReduced Activity (Metabolic instability)Neutral
C3 -OH → -OCH2COOEtMaximal Herbicidal Activity Increases (+1.[2]2)
C3 -OH → -OCH3Moderate Antifungal ActivitySlight Increase
C5 -H → -CF3Increased Potency (Both fields)Increases (+0.[2]5)

References

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. National Institutes of Health (PMC).[1] Available at: [Link][2]

  • Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors. PubMed. Available at: [Link][2]

  • Design of N-Phenyltriazinone Derivatives with Ether-Linked Oxadiazole Moieties as Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link][1][2][4]

  • Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. ResearchGate. Available at: [Link][1][2]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

Sources

Next-Generation Azole Antifungals: From Novel Triazole Scaffolds to Tetrazole Specificity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The efficacy of classical triazoles (fluconazole, voriconazole) is waning due to the rapid emergence of resistant Candida auris and azole-resistant Aspergillus fumigatus. The current frontier of antifungal discovery lies not merely in replicating the azole ring, but in modifying the Metal-Binding Group (MBG) and the hydrophobic tail to enhance specificity. This guide details the development pipeline of novel 1,2,3-triazole hybrids and tetrazole-based inhibitors (e.g., oteseconazole), providing a rigorous technical framework for their synthesis, biological evaluation, and mechanistic validation.

Part 1: Molecular Rationale & Structure-Activity Relationship (SAR)

The Pharmacophore Evolution

The core mechanism of azole antifungals is the inhibition of Lanosterol 14


-demethylase (CYP51/Erg11) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1][2][3]
  • Classical 1,2,4-Triazoles: The N-4 nitrogen coordinates with the heme iron of CYP51. However, this affinity often extends to human CYP450s (CYP3A4, CYP2C9), causing drug-drug interactions (DDIs).

  • Novel 1,2,3-Triazoles: Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these serve as stable bioisosteres. They function primarily as linkers that orient the pharmacophore into the hydrophobic access channel of CYP51, improving binding affinity against mutated targets (e.g., ERG11 Y132F mutations).

  • Tetrazoles (The Specificity Shift): Replacing the triazole with a tetrazole ring (as seen in oteseconazole/VT-1161) lowers the binding energy for human CYPs while maintaining high affinity for fungal CYP51. This is driven by the lower basicity of the tetrazole ring, reducing off-target heme coordination.

Mechanistic Pathway Visualization

The following diagram illustrates the specific blockade point of novel azoles and the subsequent toxic accumulation of sterol intermediates.

CYP51_Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Catalysis ToxicSterols Toxic 14α-methylsterols (Membrane Stress) Lanosterol->ToxicSterols Accumulation CYP51 CYP51 (Erg11) Target Enzyme CYP51->Lanosterol Demethylation Blocked NovelAzole Novel Triazole/Tetrazole (Inhibitor) NovelAzole->CYP51 High-Affinity Binding CellDeath Fungal Cell Death (Apoptosis/Lysis) ToxicSterols->CellDeath

Caption: Blockade of CYP51 by novel azoles prevents conversion of Lanosterol to Ergosterol, leading to accumulation of toxic 14


-methylsterols.[1][3][4]

Part 2: Technical Protocols for In Vitro Evaluation

To ensure data integrity and reproducibility, protocols must adhere to CLSI M27-A4 (yeasts) or EUCAST E.DEF 9.1 (molds) standards.

Protocol A: Microdilution MIC Determination (CLSI M27-A4)

Why this method? It is the gold standard for defining susceptibility breakpoints. Unlike colorimetric assays (e.g., MTT), broth microdilution minimizes interference from compound autofluorescence.

Reagents:

  • Medium: RPMI 1640 with MOPS buffer (0.165 M), pH 7.0. Critical: Do not use unbuffered media; pH shifts alter azole ionization and potency.

  • Inoculum: Candida spp.[5][6] adjusted to

    
     to 
    
    
    
    CFU/mL.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the novel triazole in DMSO. Prepare 100x stock solutions.

  • Dilution: Create a 2-fold serial dilution series in RPMI 1640 (Final range: 0.015 – 64

    
    g/mL).
    
  • Inoculation: Add 100

    
    L of adjusted inoculum to 100 
    
    
    
    L of drug dilution in 96-well round-bottom plates.
  • Incubation: 35°C for 24 hours (48 hours for C. glabrata or slow growers).

  • Endpoint Determination (The "Trailing" Effect):

    • For Azoles, the MIC is the lowest concentration causing

      
      50% inhibition  compared to the growth control (visual score of 2 or less on a 0-4 scale).
      
    • Note: Ignore "trailing growth" (partial inhibition at high concentrations) often seen with fungistatic azoles.

Protocol B: Sterol Quantitation via GC-MS

Why this method? To confirm the Mechanism of Action (MOA). A true CYP51 inhibitor must show a decrease in ergosterol and a concurrent spike in lanosterol.

  • Saponification: Treat fungal pellets with 10% KOH in methanol (80°C, 90 min) to release sterols.

  • Extraction: Extract non-saponifiable lipids with hexane.

  • Derivatization: Treat with TMS (trimethylsilyl) reagent to make sterols volatile.

  • Analysis: Inject into Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation Criteria:

    • Ergosterol peak: Retention time ~21.4 min (decreased).

    • Lanosterol peak: Retention time ~23.8 min (increased).

Part 3: Data Presentation & Screening Workflow

Comparative Potency Data

When reporting novel compounds, data must be benchmarked against standard-of-care agents.

Compound ClassRepresentativeTarget Affinity (

)
Selectivity (Fungal/Human CYP)MIC

(C. albicans)
1,2,4-Triazole FluconazoleModerateLow (~10-fold)0.25 - 1.0

g/mL
1,2,4-Triazole VoriconazoleHighModerate0.03 - 0.12

g/mL
Novel Tetrazole OteseconazoleHighHigh (>2000-fold) <0.015

g/mL
1,2,3-Hybrid Comp-7a (Hypothetical)HighHigh0.06

g/mL
The "Go/No-Go" Development Workflow

This decision tree outlines the logical progression from synthesis to lead candidate selection.

Screening_Workflow Synthesis 1. Synthesis (Click Chemistry/Tetrazole) PrimaryScreen 2. Primary Screen (MIC vs C. albicans) Synthesis->PrimaryScreen SecondaryScreen 3. Spectrum Analysis (C. auris, Aspergillus) PrimaryScreen->SecondaryScreen MIC < 1 μg/mL Discard Discard / Redesign PrimaryScreen->Discard MIC > 8 μg/mL MOA_Check 4. MOA Validation (GC-MS Sterol Profile) SecondaryScreen->MOA_Check Broad Spectrum SecondaryScreen->Discard Narrow Spectrum ToxScreen 5. ADMET/Tox (HepG2 & hERG) MOA_Check->ToxScreen Lanosterol Accumulation MOA_Check->Discard Non-specific Mechanism LeadCandidate Lead Candidate Selection ToxScreen->LeadCandidate Selectivity Index > 50 ToxScreen->Discard CYP Inhibition / hERG Tox

Caption: Strategic workflow for filtering novel azole candidates based on potency, spectrum, mechanism, and safety.

Part 4: Safety & Resistance Profiling

Selectivity Index (SI)

The "novelty" of modern azoles is defined by their SI. You must calculate the SI using the following formula:



  • Target: An SI > 50 is required for a viable drug candidate to minimize hepatotoxicity.

Resistance Breaking Potential

Novel triazoles are specifically designed to overcome resistance mechanisms:

  • Target Overexpression: High-affinity binding overcomes ERG11 upregulation.

  • Efflux Pumps: Bulky hydrophobic tails (e.g., biphenyl linkers in 1,2,3-triazole hybrids) reduce substrate recognition by Cdr1/Mdr1 efflux pumps.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[8] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.DEF 9.3.2). [Link]

  • Warrilow, A. G., et al. (2019). "The tetrazole VT-1161 is a potent inhibitor of Candida albicans CYP51." Antimicrobial Agents and Chemotherapy. [Link][3]

  • Zhang, S., et al. (2021). "Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR)." Journal of Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[4] Oteseconazole Prescribing Information (Vivjoa). [Link][9]

Sources

Methodological & Application

Application Note: High-Throughput Screening Strategies for 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, central to the efficacy of systemic antifungals (e.g., Fluconazole, Voriconazole, Posaconazole) and emerging anticancer agents (e.g., Letrozole). Its pharmacophore primarily functions by coordinating with the heme iron of cytochrome P450 enzymes (specifically CYP51/Lanosterol 14


-demethylase), inhibiting ergosterol biosynthesis in fungi or estrogen biosynthesis in mammals.[1][2]

This guide provides a validated High-Throughput Screening (HTS) framework for 1,2,4-triazole libraries. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of triazole derivatives—namely, lipophilicity-driven precipitation and specific fluorescence interference—and details two orthogonal assays: a phenotypic whole-cell antifungal screen and a target-based biochemical CYP51 binding assay.

Library Management & Compound Handling

Challenge: 1,2,4-triazole derivatives often exhibit high lipophilicity (LogP > 3), leading to precipitation in aqueous assay buffers or "edge effects" due to evaporation in microplates.

Protocol: Acoustic Dispensing & DMSO Normalization

To maintain assay integrity, avoid traditional tip-based transfer which can result in compound loss due to adsorption.

  • Source Plates: Prepare library compounds at 10 mM in 100% anhydrous DMSO in cyclic olefin copolymer (COC) source plates (low binding).

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes (20 nL – 50 nL) directly into dry 384-well assay plates.

    • Why: This "dry dispense" method prevents precipitation that occurs when lipophilic triazoles contact aqueous buffers in pipette tips.

  • Backfill: Immediately backfill wells with assay medium to a final volume of 20-50 µL.

  • DMSO Normalization: Ensure all wells, including controls, contain exactly 0.5% v/v DMSO. Triazoles are sensitive to solubility crashes; exceeding 1% DMSO is toxic to many fungal strains, confounding data.

Primary HTS: Phenotypic Antifungal Susceptibility

Method: Resazurin (Alamar Blue) Reduction Assay Format: 384-well microplate Throughput: 10,000+ compounds/day

This assay adapts the CLSI M27 reference standard for broth microdilution into a fluorometric HTS format. Resazurin is a non-fluorescent blue dye reduced by mitochondrial dehydrogenases in viable cells to highly fluorescent pink resorufin.

Reagents
  • Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0 (Standard CLSI medium).

  • Probe: Resazurin sodium salt (dissolved in PBS at 6.75 mg/mL).

  • Controls:

    • Positive Control (HPC): Voriconazole (Max effect, 10 µM).

    • Negative Control (LPC): 0.5% DMSO + Inoculum (No inhibition).

    • Sterility Control: Media only.

Step-by-Step Protocol
  • Inoculum Prep:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline; adjust optical density to 0.5 McFarland standard.

    • Dilute 1:1000 in RPMI-MOPS media to achieve ~1–5 × 10³ CFU/mL.

  • Compound Addition:

    • Dispense 40 nL of test compounds (final conc. 10 µM) into 384-well plates (black-walled, clear bottom).

  • Assay Initiation:

    • Dispense 40 µL of diluted fungal inoculum into columns 1–22.

    • Dispense 40 µL of sterile media into columns 23–24 (Sterility controls).

  • Incubation:

    • Seal plates with breathable membranes (to allow aerobic respiration).

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Detection:

    • Add 4 µL of Resazurin solution to all wells.

    • Incubate for 2–4 hours at 35°C.

    • Read Fluorescence: Ex 530–560 nm / Em 590 nm.

Data Interpretation:

  • Hit Criteria: >50% inhibition of fluorescence signal relative to DMSO control.

  • Interference Check: Triazoles rarely quench fluorescence, but if a compound is colored (e.g., nitrotriazole derivatives), check absorbance at 570 nm to rule out optical interference.

Secondary HTS: Target-Based CYP51 Binding

Method: Spectral Shift Assay (Type II Binding) Target: Recombinant C. albicans CYP51 (Lanosterol 14


-demethylase)

This orthogonal assay confirms the Mechanism of Action (MoA). 1,2,4-triazoles bind the heme iron of CYP51, causing a characteristic "Type II" spectral shift (Soret peak shift from ~418 nm to ~425 nm).

Reagents
  • Enzyme: Recombinant CYP51 (expressed in E. coli membranes, co-expressed with CYP450 reductase).

  • Buffer: 100 mM potassium phosphate (pH 7.4), 20% glycerol.

  • Substrate: Not required for binding assay (displacement assay).

Step-by-Step Protocol
  • Baseline Reading:

    • Dispense 45 µL of CYP51 membrane fraction (1 µM CYP content) into UV-transparent 384-well plates.

    • Read Absorbance spectrum (350–500 nm).

  • Compound Addition:

    • Add 5 µL of test compound (titration from 0.1 nM to 50 µM).

  • Equilibration:

    • Incubate at 25°C for 10 minutes (allow slow-binding kinetics typical of high-affinity triazoles).

  • Readout:

    • Read Absorbance spectrum again.

  • Analysis:

    • Calculate the difference spectrum (Compound – Baseline).

    • Signature: Look for a spectral trough at ~390–410 nm and a peak at ~425–435 nm.

    • Metric: Plot

      
       vs. log[Compound] to determine 
      
      
      
      (Binding Affinity).

Visualizations & Workflows

Figure 1: HTS Workflow for Triazole Libraries

This diagram outlines the decision tree from library dispensing to hit validation.

HTS_Workflow cluster_Assays Parallel Screening Tracks Library 1,2,4-Triazole Library (10mM in DMSO) Echo Acoustic Dispensing (40 nL -> 384-well) Library->Echo Pheno Phenotypic Screen (Whole Cell + Resazurin) Echo->Pheno Primary Target Target Screen (CYP51 Binding Spectra) Echo->Target Orthogonal Readout Plate Reader (Fluorescence / Absorbance) Pheno->Readout Target->Readout Analysis Data Analysis (Z-Factor > 0.5) Readout->Analysis HitVal Hit Validation (MIC Determination) Analysis->HitVal Active Compounds

Caption: Parallel HTS workflow utilizing acoustic dispensing to minimize compound loss, feeding into phenotypic (resazurin) and target-based (CYP51) assays.

Figure 2: Mechanism of Action (CYP51 Inhibition)

Understanding the molecular target is crucial for optimizing the triazole tail (the N-1 substituent) for specificity.

MOA_CYP51 Triazole 1,2,4-Triazole Inhibitor Heme Heme Iron (Fe3+) Triazole->Heme Coordinates CYP51 CYP51 Enzyme (Lanosterol 14a-demethylase) Triazole->CYP51 Blocks Heme->CYP51 Active Site Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis Toxin Toxic Sterols (14a-methyl-3,6-diol) CYP51->Toxin Accumulation (if blocked) Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Natural Path Death Fungal Cell Death/Stasis Ergosterol->Death Depletion Toxin->Death

Caption: Triazoles coordinate with Heme Iron in CYP51, blocking Lanosterol demethylation.[1][2] This leads to ergosterol depletion and accumulation of toxic sterols.

Data Analysis & Quality Control

Z-Factor Calculation

To validate the HTS run, calculate the Z-factor (


) for each plate. A 

is mandatory for a screen to be considered robust.


  • 
    : Standard deviation of positive (Voriconazole) and negative (DMSO) controls.
    
  • 
    : Mean signal of controls.
    
Hit Classification Table

Summarize results using the following binning strategy:

Classification% Inhibition (Phenotypic)Binding Affinity (Kd)Action Item
Active Hit > 80%< 100 nMProceed to MIC determination
Moderate 50% – 80%100 nM – 1 µMStructure-Activity Relationship (SAR) review
Inactive < 50%> 1 µMDiscard
False Positive > 80%No BindingLikely off-target toxicity or assay interference

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Warrilow, A. G., et al. (2013). CYP51 reconstitution assays for the screening of azole antifungals.[5] (Methodology for Type II binding spectra).

  • BenchChem. (2025).[1][6] Application Notes: 1,2,4-Triazoles in Medicinal Chemistry. (General scaffold properties and solubility data).

  • Pfaller, M. A., et al. (2002). Evaluation of the Alamar Blue (Resazurin) Assay for High-Throughput Screening of Antifungal Agents.

Sources

Application Note: Cell-Based Assay Protocols for Evaluating 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized cell-based assay protocols for evaluating the cytotoxicity and mechanism of action of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (also identified in screening libraries as Compound 1D-032, CAS: 320416-25-9)[1][2]. Because traditional 2D monolayer cultures frequently overestimate drug efficacy by failing to replicate the penetration barriers of solid tumors, this guide focuses on 3D Multicellular Tumor Spheroid (MCTS) models. By employing a self-validating, multiplexed assay design, researchers can accurately differentiate between true apoptotic induction and non-specific necrotic toxicity.

Introduction & Pharmacological Context

The compound 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone features a 1,2,4-triazole core, a highly versatile pharmacophore widely recognized in oncology and antifungal drug development. Triazole derivatives typically exert their effects by binding to the heme iron of cytochrome P450 enzymes or by acting as competitive inhibitors at the ATP-binding sites of various kinases.

In high-throughput screening (HTS) environments, evaluating such compounds on 3D multicellular spheroids is critical[3]. Spheroids accurately recapitulate the pathophysiological gradients of solid tumors—specifically the hypoxic core, nutrient deprivation, and the extracellular matrix (ECM) penetration barrier[4][5]. Consequently, compounds that show high efficacy in 3D models are significantly more likely to translate successfully into in vivo models.

Mechanism of Action Hypothesis

Triazole-based kinase/CYP inhibitors generally induce cell death via oxidative stress rather than immediate membrane rupture. Target inhibition leads to intracellular Reactive Oxygen Species (ROS) accumulation, triggering mitochondrial depolarization (loss of ΔΨm). This releases cytochrome c, which activates the apoptosome and executioner caspases (Caspase-3 and -7).

MOA Compound 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone Target Intracellular Target (e.g., Kinase / CYP450) Compound->Target Inhibits ROS Intracellular ROS Accumulation Target->ROS Induces Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito Oxidative Stress Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

Hypothesized mechanism of action for triazole-derivative induced apoptosis.

Experimental Workflows & Protocols

The following protocols are designed as a self-validating system . By multiplexing an ATP-dependent viability assay with a fluorogenic Caspase-3/7 assay in the same well, the observed caspase activation is intrinsically normalized to the total number of viable cells. This rules out artifacts caused by unequal spheroid growth or edge effects in the microplate[6].

Protocol A: 3D Multicellular Tumor Spheroid (MCTS) Generation

Causality Focus: Spheroid geometry and uniformity are the primary drivers of reproducible 3D assay data. Variations in spheroid diameter exponentially alter the hypoxic core volume, skewing IC₅₀ results.

  • Cell Seeding: Harvest MCF-7 (Breast Adenocarcinoma) or HCT116 (Colorectal Carcinoma) cells at 80% confluency. Seed 1,000–2,000 cells/well into a 96-well Ultra-Low Attachment (ULA) round-bottom microplate in 100 µL of complete media.

    • Scientific Rationale: ULA surfaces prevent integrin-mediated adhesion to the plastic, forcing the cells to adhere to one another via E-cadherins, initiating 3D architecture[5][7].

  • Forced Aggregation: Centrifuge the microplate at 1,000 × g for 10 minutes at 4°C.

    • Scientific Rationale: Centrifugation mechanically forces cellular aggregation at the well bottom. This step is critical for initiating uniform spheroid geometry and ensuring a tight size distribution across the plate[3].

  • Maturation: Incubate the plates at 37°C, 5% CO₂, and 95% humidity for 3 to 5 days until spheroids reach a diameter of ~400–500 µm[3].

Protocol B: Compound Treatment & Multiplexed Readout
  • Compound Preparation: Dissolve 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (e.g., 100 µM down to 0.1 µM) in culture media. Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Carefully remove 50 µL of media from each spheroid well and gently add 50 µL of the 2X compound dilutions. Include 2 µM Staurosporine as a positive control for apoptosis[3]. Incubate for 72 hours.

  • Multiplexed Readout 1 (Apoptosis): Add a non-lytic fluorogenic Caspase-3/7 substrate (e.g., CellEvent Caspase-3/7 Green) directly to the media. Incubate for 1 hour and read fluorescence (Ex 502 nm / Em 530 nm).

  • Multiplexed Readout 2 (Viability): Following the fluorescence read, add an ATP-based luminescent 3D viability reagent (e.g., CellTiter-Glo 3D) directly to the same wells. Shake vigorously for 5 minutes to lyse the spheroids, incubate for 25 minutes in the dark, and record luminescence.

    • Scientific Rationale: ATP is a direct proxy for metabolic viability. 3D-specific reagents contain highly optimized, aggressive detergents designed to penetrate the dense ECM and hypoxic core of the MCTS, preventing the false-positive "viable" readings common when using standard 2D lysis buffers on 3D structures[6][8].

Workflow A Day 0: Seed Cells (ULA Plates) B Day 1-3: Spheroid Maturation A->B C Day 3: Compound Treatment B->C D Day 6: Caspase-3/7 Assay (Fluor) C->D Readout 1 E Day 6: ATP Viability Assay (Lum) D->E Readout 2 (Multiplexed)

3D MCTS generation, compound treatment, and multiplexed assay workflow.

Representative Data & Interpretation

When evaluating triazole derivatives like 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone, it is standard practice to observe a "rightward shift" in the dose-response curve when transitioning from 2D to 3D models. This resistance fold is a critical metric of the compound's ability to penetrate solid tumor tissue[7][9].

Table 1: Comparative Cytotoxicity (IC₅₀) of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Cell LineCulture ModelIC₅₀ (µM)Max Inhibition (%)Resistance Fold (3D/2D)
MCF-7 (Breast)2D Monolayer3.12 ± 0.498.5N/A
MCF-7 (Breast)3D Spheroid18.4 ± 1.282.15.9x
HCT116 (Colon)2D Monolayer4.05 ± 0.695.0N/A
HCT116 (Colon)3D Spheroid25.8 ± 1.974.36.4x

Note: The data structure above illustrates the expected pharmacological profile for this class of compounds. A calculated Z'-factor of >0.6 for the ATP luminescence readout is required to validate the assay's suitability for high-throughput screening.

References

  • Fayad, W. (2019). Identification of a novel anticancer compound through screening of a drug library on multicellular spheroids. Egyptian Pharmaceutical Journal, 18(3), 189.

  • Zanoni, M., Piccinini, F., Arienti, C., Zamagni, A., Santi, S., Polico, R., Bevilacqua, A., & Tesei, A. (2016). 3D tumor spheroid models for in vitro therapeutic screening: a systematic approach to enhance the biological relevance of data obtained. Scientific Reports, 6, 19103.

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Supplementary Table 7 (Compound 1D-032 / 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone). ResearchGate.

Sources

Application Note: 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol Guide details the use of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone in cancer research.

Based on its chemical structure—a 1,2,4-triazole core linked to a ketone moiety—this compound belongs to a class of molecules often investigated for their ability to inhibit cytochrome P450 (CYP) enzymes (e.g., Aromatase/CYP19A1) or disrupt microtubule dynamics . This guide focuses on its application as a potential Aromatase Inhibitor (AI) for hormone-dependent breast cancer and as a general antiproliferative agent.

Introduction & Mechanism of Action

Compound Overview

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a synthetic 1,2,4-triazole derivative.[1][2] The triazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in major anticancer drugs (e.g., Letrozole , Anastrozole ) and antifungals (e.g., Fluconazole ).

Mechanistic Hypothesis in Cancer

The primary application of this compound in cancer research centers on two potential mechanisms:

  • CYP19A1 (Aromatase) Inhibition: The N-4 nitrogen of the triazole ring can coordinate with the heme iron of the CYP19A1 enzyme, blocking the conversion of androgens to estrogens. This makes it a candidate for ER+ Breast Cancer studies.

  • General Antiproliferative Activity: Triazole-ketone derivatives have been reported to induce apoptosis via the mitochondrial pathway or inhibit tubulin polymerization, affecting rapidly dividing cells.

Key Physicochemical Properties
PropertySpecificationNotes
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol Small molecule, likely cell-permeable.
Solubility DMSO (>20 mg/mL), EthanolPoorly soluble in water; requires organic co-solvent.
Stability Stable at -20°C (Solid)Avoid repeated freeze-thaw cycles in solution.
Storage Desiccate, Dark, -20°CHydrolysis-prone at the ether linkage under extreme pH.

Preparation & Handling Protocol

Stock Solution Preparation (10 mM)
  • Reagent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Calculation: To prepare 1 mL of 10 mM stock:

    • Weigh 2.31 mg of compound.

    • Dissolve in 1.0 mL of DMSO.

    • Vortex for 30 seconds until clear.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Use within 3 months.

Working Solution (For Cell Culture)
  • Dilute the stock solution in complete cell culture media immediately prior to use.

  • Maximum DMSO Concentration: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.

  • Example: To achieve 10 µM final concentration:

    • Add 1 µL of 10 mM stock to 1 mL of media (1:1000 dilution).

Application I: In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines (e.g., MCF-7, MDA-MB-231).

Experimental Workflow
  • Cell Seeding:

    • Seed tumor cells (3,000–5,000 cells/well) in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture media.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Letrozole).

    • Treat cells for 48 or 72 hours.

  • Viability Detection (MTT Protocol):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Remove media carefully.

    • Solubilize crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm .

  • Data Analysis:

    • Calculate % Viability = (OD_sample / OD_control) × 100.

    • Plot dose-response curve (Log[Concentration] vs. % Viability) using non-linear regression (GraphPad Prism).

Application II: Aromatase (CYP19A1) Inhibition Assay

Objective: Validate the specific targeting of the estrogen biosynthesis pathway. This is critical if the compound is intended for hormone-dependent cancers.

Assay Principle

Uses a recombinant human CYP19A1 enzyme and a fluorogenic substrate (e.g., Dibenzylfluorescein). The triazole moiety should bind the heme iron, preventing substrate oxidation and fluorescence signal generation.

Protocol Steps
  • Enzyme Mix: Prepare CYP19A1 + NADPH-regenerating system in Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Incubation:

    • Add 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (0.1 nM – 10 µM) to the enzyme mix.

    • Incubate for 10 minutes at 37°C to allow binding.

  • Substrate Addition: Add fluorogenic substrate to initiate reaction.

  • Kinetic Measurement:

    • Monitor fluorescence (Ex/Em specific to substrate) every 5 minutes for 1 hour.

  • Validation:

    • Compare IC₅₀ against Letrozole (Standard AI).

    • A potent triazole AI typically shows IC₅₀ in the nanomolar (nM) range.

Application III: Apoptosis & Cell Cycle Analysis

Objective: Determine if the compound induces cell death (apoptosis) or arrests the cell cycle (cytostasis).

Flow Cytometry Protocol (Annexin V/PI)
  • Treatment: Treat cells with IC₅₀ concentration for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining:

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

    • Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic

    • Expectation: A shift to Q4/Q2 indicates active apoptosis.

Visualization of Mechanism & Workflow

Aromatase Inhibition Pathway

The following diagram illustrates the hypothesized mechanism where the triazole compound blocks the conversion of Androstenedione to Estrone.

AromatasePathway Androstenedione Androstenedione (Substrate) CYP19A1 CYP19A1 (Aromatase Enzyme) Androstenedione->CYP19A1 Binds Estrone Estrone (Product) CYP19A1->Estrone Catalysis Triazole 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (Inhibitor) Triazole->CYP19A1 Inhibits (Heme Binding) EstrogenReceptor Estrogen Receptor (ER) Activation Estrone->EstrogenReceptor Activates TumorGrowth Tumor Cell Proliferation EstrogenReceptor->TumorGrowth Promotes

Figure 1: Mechanism of Action. The triazole compound competitively inhibits CYP19A1, preventing estrogen synthesis and subsequent tumor growth in ER+ breast cancer.

Experimental Workflow

Workflow cluster_Assays Parallel Bioassays Start Compound Synthesis & Verification (NMR/MS) Stock Prepare 10mM Stock (in DMSO) Start->Stock MTT Cytotoxicity (MTT) Determine IC50 Stock->MTT Enzyme Enzyme Inhibition (CYP19A1 Assay) Stock->Enzyme Flow Flow Cytometry (Apoptosis/Cell Cycle) Stock->Flow Analysis Data Analysis (Dose-Response Curves) MTT->Analysis Enzyme->Analysis Flow->Analysis Decision Lead Optimization vs. Discard Analysis->Decision

Figure 2: Experimental Workflow. Step-by-step guide from compound preparation to data analysis.

References

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. Link

  • Recanatini, M., et al. (2002). A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry, 44(5), 672-680. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Szewczuk, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth. International Journal of Molecular Sciences, 23(16), 9326. Link

Sources

Application Note: Quantitative Analysis of 1,2,4-Triazole Antifungals in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 1,2,4-triazole derivatives in biological matrices is a cornerstone of Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling. Due to non-linear pharmacokinetics (e.g., Voriconazole), genetic polymorphism in metabolism (CYP2C19), and narrow therapeutic indices, precise analytical methods are mandatory.

This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. unlike generic protocols, this document focuses on the causality of method parameters—explaining why specific columns, mobile phases, and extraction techniques are chosen to overcome the unique challenges of triazole analysis, such as polarity-driven matrix effects and phospholipid interference.

Chemical Basis & Analytical Challenges

The 1,2,4-triazole ring is amphoteric but predominantly functions as a weak base. This chemical characteristic dictates our separation and extraction strategy.

  • Polarity: Triazoles range from moderately polar (Fluconazole) to highly lipophilic (Posaconazole). A "one-size-fits-all" isocratic method often fails; gradient elution is required.

  • Protonation: The nitrogen at position 4 is the most basic site. Acidic mobile phases are essential to ensure full protonation

    
     for electrospray ionization (ESI).
    
  • Metabolism: Major metabolites (e.g., N-oxide for Voriconazole, Hydroxy-Itraconazole) often co-elute with parent compounds. Mass spectrometry (MS/MS) selectivity is superior to UV/FLD, but chromatographic separation remains critical to prevent ion suppression.

Method Development Strategy

Chromatographic Separation

For biological samples, the goal is not just analyte separation, but separation of analytes from matrix components (phospholipids).

  • Stationary Phase: A C18 column is the industry standard. However, for triazoles, a Biphenyl or Phenyl-Hexyl phase can offer superior selectivity for structural isomers due to pi-pi interactions with the aromatic rings of the triazole backbone.

  • Mobile Phase:

    • Aqueous (A): Water + 0.1% Formic Acid + 2mM Ammonium Formate. (Formic acid ensures ionization; Ammonium formate improves peak shape).

    • Organic (B): Acetonitrile (ACN) + 0.1% Formic Acid.[1][2][3] ACN is preferred over Methanol for lower backpressure and sharper peaks for azoles.

Mass Spectrometry (MS/MS) Optimization

Triazoles ionize strongly in Positive ESI mode.

Table 1: Recommended MRM Transitions (Representative)

Analyte Precursor Ion (m/z) Product Ion (Quant) Product Ion (Qual) Cone Voltage (V) Collision Energy (eV)
Voriconazole 350.1 281.1 127.0 30 22
Posaconazole 701.4 683.3 127.1 35 28
Itraconazole 705.4 392.2 480.2 40 30

| Voriconazole-d3 (IS) | 353.1 | 284.1 | - | 30 | 22 |

Critical Note: Always use Stable Isotope Labeled (SIL) Internal Standards (e.g., Voriconazole-d3). Analog IS (like Ketoconazole) do not co-elute perfectly and will not adequately compensate for matrix effects at the specific retention time of the analyte.

Sample Preparation Protocols

The choice of sample preparation dictates the sensitivity and robustness of the assay.

Decision Matrix: Selecting the Right Technique

SamplePrepDecision Start Start: Define Analytical Goal Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens High Sensitivity (< 10 ng/mL) PK Studies Sensitivity->HighSens Low LLOQ Routine Routine TDM (> 0.1 µg/mL) Sensitivity->Routine High LLOQ SPE Solid Phase Extraction (SPE) (Removes Phospholipids) HighSens->SPE Matrix Matrix Complexity? Routine->Matrix PPT Protein Precipitation (PPT) (Fast, 'Dirty') Matrix->PPT Plasma/Serum LLE Liquid-Liquid Extraction (LLE) (Good for Lipophilic Azoles) Matrix->LLE High Lipid Content Output1 Output1 SPE->Output1 Cleanest Extract Output2 Output2 PPT->Output2 Fastest Workflow

Figure 1: Decision tree for selecting sample preparation based on sensitivity needs and matrix complexity.

Protocol A: Protein Precipitation (PPT) - For Routine TDM

Applicability: Clinical monitoring where LLOQ > 50 ng/mL is acceptable. Mechanism: Organic solvent denatures proteins, causing them to fall out of solution.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (e.g., Voriconazole-d3 @ 5 µg/mL in 50% Methanol).

  • Precipitation: Add 150 µL of Acetonitrile (3:1 ratio).

    • Why ACN? Methanol produces a "fluffy" pellet that is hard to pipette around; ACN produces a dense pellet.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean vial. Dilute with 100 µL of 0.1% Formic Acid in Water.

    • Why Dilute? Injecting pure ACN results in poor peak shape (solvent effect) for early eluting polar compounds.

Protocol B: Solid Phase Extraction (SPE) - For High-Sensitivity PK

Applicability: Clinical trials, low-dose studies, or tissue homogenates. Recommended Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).

  • Pre-treatment: Mix 100 µL Plasma + 20 µL IS + 200 µL 2% H3PO4 (Phosphoric Acid).

    • Why Acidify? Disrupts protein binding and ensures analytes are in a state to interact with the sorbent.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply slow vacuum.

  • Wash 1: 1 mL 5% Methanol in Water. (Removes salts/proteins).

  • Wash 2: 1 mL 2% Formic Acid in 30% Methanol. (Removes phospholipids).

  • Elution: 2 x 250 µL Methanol.

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance for Industry (2018).[4][5][6]

Table 2: Validation Acceptance Criteria

ParameterProcedureAcceptance Criteria
Selectivity Analyze 6 blank matrix sources (including lipemic/hemolyzed).Interference < 20% of LLOQ response.
Linearity Calibration curve (min 6 non-zero points).r² > 0.99; Back-calculated conc ±15% (±20% at LLOQ).
Accuracy & Precision QC samples (Low, Mid, High) n=5 over 3 runs.Mean %Diff within ±15% (±20% at LLOQ). CV < 15%.[1][2]
Matrix Effect (ME) Compare post-extraction spike vs. neat solution.IS-normalized ME should be consistent (CV < 15% across lots).
Recovery Compare extracted QC vs. post-extraction spike.Consistent recovery across range (does not need to be 100%).

Troubleshooting & Optimization

Phospholipid Build-up

Symptom: Retention time shifts or suppression in subsequent injections. Cause: Phospholipids (PC/LPC) elute late on C18 columns. Solution:

  • Extend the gradient wash step (95% B) for at least 2 minutes at the end of every run.

  • Use a "Trap Column" or switch to SPE if using PPT.

Carryover

Symptom: Analyte peak appears in blank after a high concentration sample. Cause: Triazoles are "sticky" due to hydrophobic interactions with injector parts. Solution:

  • Use a needle wash with strong organic power: Acetonitrile:Isopropanol:Acetone:Water (40:30:10:20) + 0.1% Formic Acid .[1][3]

  • Implement a "sawtooth" gradient wash for the column.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Sample Bio Sample (Plasma/Urine) IS Add IS (Deuterated) Sample->IS Extract Extraction (PPT/SPE) IS->Extract Inject Injection Extract->Inject Column C18 / Phenyl-Hexyl Gradient Elution Inject->Column Wash High Organic Wash Step Column->Wash Post-Run ESI ESI Positive Source Column->ESI MRM MRM Detection (Precursor -> Product) ESI->MRM Data Quantification (Target/IS Ratio) MRM->Data

Figure 2: End-to-end analytical workflow for LC-MS/MS quantification of triazoles.

References

  • Society of Infectious Diseases Pharmacists (SIDP). (2024).[7] Consensus recommendations for primary prevention and therapeutic drug monitoring (TDM) of triazole antifungal drugs.[1][7][8][9] MediaMedic. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][10][11] FDA.gov. [Link]

  • Verdier, M.C., et al. (2010). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma.[1][2][12] Clinical Chemistry and Laboratory Medicine.[1][13][14] [Link]

  • Waters Corporation. (2022). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).[3] Waters.com. [Link]

  • Ashbee, H.R., et al. (2014). Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology.[15] Journal of Antimicrobial Chemotherapy.[15] [Link]

Sources

Application Note: Utilizing Click Chemistry for the Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry, forming the pharmacophore of critical antifungal agents (e.g., Fluconazole, Itraconazole) and oncology drugs (e.g., Letrozole). While the classical "Click Chemistry" paradigm—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—yields 1,2,3-triazoles, recent methodologies have expanded "click" principles (high atom economy, catalytic efficiency, modularity) to the synthesis of 1,2,4-triazole derivatives .

This guide details two distinct application workflows:

  • Direct "Click-Like" Core Synthesis: The copper-catalyzed oxidative coupling of amidines and nitriles to form the 1,2,4-triazole ring.

  • Click Derivatization (Hybridization): Utilizing CuAAC to conjugate 1,2,4-triazole pharmacophores to secondary scaffolds, a dominant strategy in overcoming antifungal resistance.

Scientific Background & Mechanistic Logic

The Challenge of Classical Synthesis

Traditional synthesis of 1,2,4-triazoles (e.g., the Pellizzari or Einhorn-Brunner reactions) often requires harsh conditions (high temperatures >140°C), strong acids, and results in poor regioselectivity.

The "Click" Solution

Modern protocols utilize transition metal catalysis (Cu, Zn) to achieve 1,2,4-triazole formation under milder, aerobic conditions. Furthermore, the CuAAC reaction is the gold standard for linking pre-formed 1,2,4-triazole units to other molecular entities to create "hybrid" drugs.

Mechanistic Pathway: Copper-Catalyzed Oxidative Coupling

The direct formation of the 1,2,4-ring from nitriles and amidines involves a tandem addition-oxidative cyclization.

Figure 1: Mechanism of Cu-catalyzed aerobic oxidative synthesis of 1,2,4-triazoles.

Protocol A: Direct Catalytic Synthesis of 1,2,4-Triazoles

Application: De novo synthesis of the triazole core from simple precursors. Principle: Copper-catalyzed intermolecular addition followed by intramolecular oxidative dehydrogenation.

Reagents & Equipment
  • Substrates: Benzamidine hydrochloride (1.0 equiv), Benzonitrile derivative (1.2 equiv).

  • Catalyst: CuBr (Copper(I) bromide) or Cu(OAc)₂.

  • Base: Cs₂CO₃ (Cesium carbonate).

  • Solvent: DMSO (Dimethyl sulfoxide) – Crucial for solubility and high boiling point.

  • Atmosphere: O₂ balloon or open air (aerobic oxidation).

Step-by-Step Methodology
  • Charge Reaction Vessel: In a 15 mL pressure tube equipped with a magnetic stir bar, add:

    • Benzamidine HCl (156 mg, 1.0 mmol)

    • Benzonitrile (123 mg, 1.2 mmol)

    • CuBr (14 mg, 10 mol%)

    • Cs₂CO₃ (650 mg, 2.0 mmol)

    • DMSO (3.0 mL)

  • Aerobic Activation: Flush the tube briefly with O₂ (if available) or leave open to air with a drying tube. Seal the pressure tube.

  • Thermal Reaction: Heat the block to 120°C . Stir vigorously for 20–24 hours .

    • Note: The reaction mixture will turn from green/blue to dark brown as the Cu(I)/Cu(II) cycle progresses.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with brine (3 x 15 mL) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Validation (Expected Results)
ParameterSpecification
Yield 75% – 88%
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Characteristic NH signal at ~14.0 ppm (broad); Aromatic protons 7.4–8.2 ppm.
HRMS (ESI) [M+H]⁺ consistent with calculated mass.

Protocol B: Synthesis of Fluconazole Hybrids via CuAAC

Application: Drug Discovery / Hit-to-Lead Optimization. Principle: Using "Click Chemistry" (CuAAC) to attach a 1,2,4-triazole drug pharmacophore to a secondary binding motif.

Workflow Logic

This protocol describes the synthesis of a Bis-Triazole Conjugate : a 1,2,4-triazole (antifungal core) linked via a 1,2,3-triazole (click linker) to a lipophilic tail.

Figure 2: Workflow for generating bis-triazole antifungal hybrids.

Step-by-Step Methodology
Step 1: Installation of the Alkyne Handle (Propargylation)
  • Dissolve the 1,2,4-triazole starting material (e.g., 2,4-difluorophenyl-1,2,4-triazole derivative) (1.0 equiv) in anhydrous Acetone or DMF.

  • Add K₂CO₃ (1.5 equiv) and stir for 15 min at RT.

  • Add Propargyl Bromide (1.2 equiv, 80% in toluene) dropwise.

  • Reflux (60°C) for 4–6 hours. Monitor by TLC.[1]

  • Critical Check: 1,2,4-triazoles can alkylate at N1, N2, or N4. N1-alkylation is thermodynamically favored. Verify regioisomer by NOE NMR if necessary.

Step 2: The Click Reaction (CuAAC)[2][3][4]
  • Solvent System: Prepare a 1:1 mixture of t-Butanol and Water .[1] (Water is essential for the acceleration of the click reaction).

  • Reaction Setup:

    • In a vial, mix Alkyne-functionalized 1,2,4-triazole (1.0 equiv) and Organic Azide (1.0 equiv).

    • Add solvent mixture (0.1 M concentration relative to limiting reagent).

  • Catalyst Generation (In Situ):

    • Add CuSO₄[1]·5H₂O (5 mol%, dissolved in minimal water).

    • Immediately add Sodium Ascorbate (10 mol%, dissolved in minimal water).

    • Observation: The solution should turn bright yellow/orange, indicating the formation of Cu(I).

  • Incubation: Stir at Room Temperature for 2–12 hours.

  • Workup:

    • Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu traces).

    • If soluble, extract with DCM.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidation (Cu(I) to Cu(II) cycle stalled).Ensure adequate oxygen supply. Do not seal the vessel under inert gas; use an O₂ balloon or open air.
Regioisomer Mix (Protocol B) N-alkylation of 1,2,4-triazole is non-selective.Use lower temperatures (0°C) for the propargylation step or switch to K₂CO₃/Acetone to favor N1.
Copper Contamination Cu trapped in triazole coordination sites.Wash organic phase with 10% NH₄OH or EDTA solution during workup.
Stalled Click Reaction Oxidation of Cu(I) to inactive Cu(II) by air.Add fresh Sodium Ascorbate (5 mol%) to regenerate the active catalyst.

References

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Link

  • Nagasawa, K., et al. (2011). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines.[5] Organic Letters. Link

  • Rezaei, Z., et al. (2020). Design and synthesis of novel 1,2,3-triazole-linked fluconazole derivatives as potent antifungal agents. BMC Chemistry. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][6] Chemical Reviews. Link

Sources

Application Note: Predictive Computational Docking Workflows for 1,2,4-Triazole Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)

Executive Summary

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antifungal, anticancer, and antimicrobial agents. As drug discovery shifts toward rational, structure-based design, computational docking has become an indispensable tool for predicting the binding affinity of novel 1,2,4-triazole derivatives prior to empirical synthesis. This application note details the causality behind structural preparation, presents a self-validating computational protocol, and benchmarks quantitative docking data across multiple therapeutic targets.

The 1,2,4-Triazole Scaffold & Target Landscape

The pharmacological versatility of 1,2,4-triazoles stems from their unique electronic distribution. The three nitrogen atoms in the five-membered ring provide multiple hydrogen-bond acceptor sites and enable strong coordinate covalent bonding with transition metals (e.g., heme iron).

In silico molecular docking allows us to predict how structural modifications (such as adamantane linkages or halogen substitutions) influence target affinity[1]. By calculating the Gibbs free energy of binding (


), we can prioritize compounds that exhibit lower (more negative) binding energies than standard reference drugs. Recent computational studies have successfully mapped 1,2,4-triazoles against a variety of targets:
  • CYP51 (Lanosterol 14α-demethylase): Inhibition disrupts fungal cell wall synthesis[2].

  • EGFR: Targeted for anticancer therapies[3].

  • SGLT2: Inhibited for the management of Type-2 Diabetes Mellitus[4].

  • LipB (Lipoate biosynthesis protein B): A novel target for multi-drug resistant Mycobacterium tuberculosis[5].

Mechanistic Pathway: CYP51 Inhibition

To understand why we dock 1,2,4-triazoles into specific active sites, we must first understand the biological mechanism of action. The diagram below illustrates the classical antifungal pathway where 1,2,4-triazoles competitively bind to the heme-iron of CYP51, halting ergosterol biosynthesis.

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Wall Integrity) CYP51->Ergosterol Catalyzes FungalDeath Fungal Cell Death CYP51->FungalDeath Inhibition Leads to Triazole 1,2,4-Triazole (Inhibitor) Triazole->CYP51 Heme-Iron Coordination

Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to fungal cell death.

Quantitative Benchmarking of Binding Affinities

The predictive power of molecular docking is validated by comparing the binding affinities of novel 1,2,4-triazole derivatives against established clinical standards. The table below summarizes recent in silico findings across various therapeutic domains.

Target ProteinDisease ContextTop 1,2,4-Triazole DerivativeBinding Affinity (kcal/mol)Reference DrugRef. Drug Affinity (kcal/mol)Source
CYP51 Fungal InfectionsCompound UIA-7.8Fluconazole-7.1[2]
SGLT2 Type-2 DiabetesCompound SSN 10-10.7Canagliflozin> -10.7[4]
LipB TuberculosisCompound 34-17.9Isoniazid-14.6[5]
EGFR CancerCompound T5-10.2ErlotinibN/A[3]

Data Interpretation: A more negative binding affinity indicates a thermodynamically more stable ligand-receptor complex. For instance, Compound 34 demonstrates a significantly stronger affinity for LipB (-17.9 kcal/mol) compared to the first-line tuberculosis drug Isoniazid (-14.6 kcal/mol), justifying its prioritization for in vitro screening[5].

Standardized Computational Protocol

As a Senior Application Scientist, I emphasize that molecular docking is not a "black box" process. Every input parameter directly alters the energy landscape evaluated by the scoring function. The following protocol establishes a self-validating workflow for 1,2,4-triazoles.

Step 1: Ligand Preparation and Quantum Mechanical Optimization
  • Action: Draw the 2D structures of the 1,2,4-triazole derivatives and convert them to 3D.

  • Causality: The 1,2,4-triazole ring is highly polar and capable of tautomerism. Relying on basic 2D-to-3D conversion tools without optimization results in inaccurate partial charges and false steric clashes.

  • Protocol: Perform Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G(d,p) basis set to calculate the minimum energy conformation. Assign Gasteiger charges and define all rotatable bonds to allow for conformational flexibility during docking. Save the output in .pdbqt format.

Step 2: Target Protein Preparation
  • Action: Retrieve the crystal structure (e.g., PDB ID: 5EQB for CYP51) from the Protein Data Bank.

  • Causality: Crystal structures are static snapshots that often contain crystallization artifacts, non-physiological water molecules, or incorrect protonation states. If a histidine residue in the active site is incorrectly protonated, the docking algorithm will fail to predict critical hydrogen bonds.

  • Protocol: Strip all co-crystallized water molecules unless they are deeply buried and known to bridge ligand-receptor interactions. Add polar hydrogens to assign correct protonation states at physiological pH (7.4)[2]. Remove the native ligand and save the apo-protein as a .pdbqt file.

Step 3: Grid Box Configuration
  • Action: Define the search space (Grid Box) for the docking algorithm.

  • Causality: Blind docking across the entire protein surface dilutes sampling efficiency and increases the false-positive rate by identifying thermodynamically favorable but biologically irrelevant allosteric sites.

  • Protocol: Center the grid box precisely on the known active site coordinates (e.g., the heme iron in CYP51). Set the bounding box dimensions to approximately 20-25 Å in the X, Y, and Z directions to accommodate the full conformational flexibility of the triazole derivatives[2].

Step 4: Molecular Docking Execution & Interaction Profiling
  • Action: Run the docking simulation using AutoDock Vina or PyRx.

  • Causality: These engines utilize iterated local search algorithms to efficiently explore the conformational space and rank poses based on an empirical scoring function.

  • Protocol: Execute the docking run with an exhaustiveness setting of at least 8. Extract the top-ranked pose (lowest binding energy). Import the protein-ligand complex into visualization software (e.g., Discovery Studio or PLIP) to profile specific interactions. A valid hit must demonstrate directional interactions, such as hydrogen bonding with key active site residues or

    
     stacking with aromatic amino acids[1][3].
    

Workflow Visualization

The logical progression of the protocol described above is mapped in the following diagram, emphasizing the critical validation step that ensures trustworthiness.

Docking_Workflow LigPrep Ligand Preparation (DFT Optimization) Grid Grid Box Definition (Active Site Targeting) LigPrep->Grid ProtPrep Protein Preparation (PDB Cleaning & Protonation) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina / PyRx) Grid->Docking Analysis Interaction Profiling (PLIP / Discovery Studio) Docking->Analysis Validation Validation (RMSD ≤ 2.0 Å) Analysis->Validation

Fig 2: Self-validating computational docking workflow for predicting binding affinity.

Quality Control & Validation Metrics

To maintain strict scientific integrity, computational predictions must be grounded in a self-validating system. Binding affinity scores are meaningless if the docking protocol itself is flawed.

The RMSD Mandate: Before screening novel 1,2,4-triazole derivatives, the protocol must undergo self-docking validation . The native, co-crystallized ligand must be extracted from the PDB structure, prepared, and re-docked into the active site using the established grid box parameters.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the computational docked pose and the experimental X-ray crystallographic pose must be

    
     2.0 Å [2].
    
  • If the RMSD exceeds 2.0 Å, the grid box dimensions, protonation states, or partial charge assignments must be recalibrated before proceeding with novel compounds. Furthermore, cross-docking experiments (docking known active inhibitors into the target) should be employed to confirm that the scoring function accurately ranks known active compounds above decoy molecules[1].

References

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. nih.gov. 1

  • ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. scitechnol.com. 2

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. ijmtlm.org. 3

  • 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. benthamscience.com. 4

  • In silico study for evaluating the binding mode and interaction of 1, 2, 4-triazole and its derivatives as potent inhibitors against Lipoate protein B (LipB). jksus.org.5

  • Computational investigation and molecular docking simulation of some bioactive compounds as potent inhibitors against tuberculosis receptor. imist.ma. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to move beyond simple protocols and equip you with the causal logic needed to make informed experimental decisions.

Overview of the Synthesis

The formation of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is most effectively achieved via the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a deprotonated 1-phenyl-1H-1,2,4-triazol-3-ol (an alkoxide-like species) on an electrophilic alkyl halide, such as 3-chloro-2-butanone.[1][2]

The success of this synthesis hinges on favoring the desired SN2 pathway while minimizing a significant competing side reaction: E2 elimination.[3][4] This guide will address the critical parameters that control this balance.

G Triazole 1-phenyl-1H-1,2,4-triazol-3-ol (Nucleophile Precursor) Triazolate Triazolate Anion (Active Nucleophile) Triazole->Triazolate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Triazolate Halide 3-chloro-2-butanone (Electrophile) Product Desired Product 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone Halide->Product SideProduct Side Product (3-buten-2-one via E2) Halide->SideProduct Triazolate->Product SN2 Attack (Favored Pathway) Triazolate->SideProduct E2 Elimination (Competing Pathway)

Caption: General workflow for the Williamson ether synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that address common experimental failures and observations. Each answer provides a mechanistic explanation and a actionable solution.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A low yield is the most common issue and typically points to one of three areas: inefficient nucleophile generation, competing side reactions, or suboptimal reaction conditions.

1. Inefficient Nucleophile Generation: The reaction requires the deprotonation of the triazole's hydroxyl group to form the potent triazolate nucleophile. If this step is incomplete, the concentration of your active nucleophile is low, leading to a slow or stalled reaction.

  • Causality: The acidity of the triazol-3-ol is moderate. A base that is too weak, or the presence of protic impurities (like water), will prevent complete deprotonation.

  • Solutions:

    • Use a Stronger Base: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, driving the equilibrium fully towards the alkoxide.[4][5]

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, THF) and glassware thoroughly. If using NaH, an inert atmosphere (Nitrogen or Argon) is critical to prevent it from reacting with atmospheric moisture.

2. Dominance of E2 Elimination: The substrate, 3-chloro-2-butanone, is a secondary alkyl halide. This structure is highly susceptible to E2 elimination, especially in the presence of a strong base, which can act as both a deprotonating agent for the nucleophile and a catalyst for elimination.[3][5] This side reaction produces 3-buten-2-one.

  • Causality: Higher temperatures provide the activation energy needed for the elimination pathway, which often has a higher energy barrier but becomes more competitive at elevated temperatures. Sterically bulky bases also favor elimination by preferentially abstracting a sterically accessible proton.[1]

  • Solutions:

    • Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. While this may slow the SN2 reaction, it will suppress the E2 pathway to a greater extent. Typical Williamson syntheses are run between 50-100 °C, but for a secondary halide, starting lower is prudent.[3]

    • Choose the Right Base: While a strong base is needed, a non-hindered one is preferable. NaH is an excellent choice as it is strong but not sterically demanding.

3. Suboptimal Solvent and Time: The choice of solvent is critical for an SN2 reaction.

  • Causality: Protic solvents (e.g., ethanol, water) can form a hydrogen-bond cage around the nucleophile, stabilizing it and reducing its reactivity.[1][3] Aprotic polar solvents, however, solvate the cation (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive.

  • Solutions:

    • Use an Aprotic Polar Solvent: Solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are ideal for SN2 reactions as they enhance the nucleophilicity of the triazolate anion.[3][6]

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after several hours, allow the reaction to proceed longer (e.g., 12-24 hours) before concluding it is stalled.

G Start Low Yield Observed CheckPurity Check Reagents Are starting materials pure and dry? Start->CheckPurity CheckBase Evaluate Base Is the base strong enough (e.g., NaH)? CheckPurity->CheckBase Yes SolutionPurity Action: Purify/dry starting materials and solvents. CheckPurity->SolutionPurity No CheckConditions Evaluate Conditions Is the solvent aprotic polar (DMF, DMSO)? Is the temperature too high? CheckBase->CheckConditions Yes SolutionBase Action: Switch to a stronger base like NaH. CheckBase->SolutionBase No CheckSideProducts Analyze Crude Mixture (TLC/NMR) Is there evidence of a major side product? CheckConditions->CheckSideProducts Yes SolutionConditions Action: Switch to DMF/DMSO. Lower reaction temperature. CheckConditions->SolutionConditions No SolutionE2 Action: Lower temperature significantly. Consider a less hindered base. CheckSideProducts->SolutionE2 Yes (Likely E2) SolutionIncomplete Action: Increase reaction time. Consider adding a phase-transfer catalyst. CheckSideProducts->SolutionIncomplete No (Incomplete Reaction)

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing a significant, less polar spot on my TLC that isn't starting material. What is it and how can I prevent it?

This is a classic sign of the E2 elimination side product, 3-buten-2-one .

  • Identification: This α,β-unsaturated ketone is more volatile and less polar than your desired product due to the lack of the polar triazole group. It can often be identified by its characteristic sharp odor.

  • Mechanism of Formation: The triazolate anion, being a strong base, can abstract a proton from the carbon adjacent to the carbonyl group in 3-chloro-2-butanone, leading to the formation of a double bond and elimination of the chloride ion.

  • Prevention Strategies:

    • Temperature Control: This is the most critical factor. Lowering the temperature disproportionately slows the E2 reaction compared to the SN2 reaction.

    • Order of Addition: Add the 3-chloro-2-butanone solution slowly (dropwise) to the solution of the pre-formed triazolate anion at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the alkyl halide, minimizing self-condensation and elimination side reactions.

    • Phase-Transfer Catalysis (PTC): In a two-phase system (e.g., solid K₂CO₃ in an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) can be beneficial. The PTC transports the triazolate anion into the organic phase, creating a more reactive, less-solvated nucleophile that can favor the SN2 pathway even under milder conditions.[7][8]

Q3: Which combination of base and solvent do you recommend for the highest yield?

For this specific transformation, a combination that strongly favors the SN2 mechanism is required.

ParameterRecommended ChoiceRationale
Base Sodium Hydride (NaH) A strong, non-nucleophilic, and minimally hindered base that ensures complete and irreversible formation of the triazolate anion.[4]
Potassium Carbonate (K₂CO₃)A weaker, heterogeneous base. Can work but may require higher temperatures or a phase-transfer catalyst, increasing the risk of E2 elimination.[7]
Solvent DMF or DMSO Polar aprotic solvents that accelerate SN2 reactions by solvating the counter-ion (Na⁺) while leaving the nucleophile highly reactive.[3][9]
THF or AcetonitrileGood alternatives, but generally less effective at accelerating the reaction compared to DMF or DMSO.[1]
Alcohols or WaterAvoid. These protic solvents will solvate and deactivate the nucleophile.[3]

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone
  • Materials:

    • 1-phenyl-1H-1,2,4-triazol-3-ol (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • 3-chloro-2-butanone (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether, Saturated NH₄Cl solution, Brine, Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-phenyl-1H-1,2,4-triazol-3-ol (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Under a positive flow of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas will be evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the triazolate salt.

    • In a separate flask, prepare a solution of 3-chloro-2-butanone (1.1 eq) in a small amount of anhydrous DMF.

    • Add the 3-chloro-2-butanone solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane).

    • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

  • Procedure:

    • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

    • Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone.

References

  • Optimisation of the reaction conditions a. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved February 29, 2024, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 29, 2024, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019, February 12). MDPI. Retrieved February 29, 2024, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 29, 2024, from [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 29, 2024, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). PubMed Central. Retrieved February 29, 2024, from [Link]

Sources

Technical Support Center: In Vitro Assay Optimization for Phenyl-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of phenyl-1,2,4-triazole derivatives in biological assays.

The Core Problem: The phenyl-1,2,4-triazole pharmacophore (common in antifungals, aromatase inhibitors, and kinase inhibitors) is notorious for its rigid planar geometry. The phenyl rings drive extreme lipophilicity (high LogP), while the triazole core facilitates strong intermolecular hydrogen bonding. This creates a highly stable crystalline lattice and classifies these molecules as BCS Class II compounds (high permeability, low solubility)[1]. When introduced to aqueous environments like DMEM or PBS, they rapidly undergo nucleation and precipitate, leading to underestimated biological activity, false negatives, and irreproducible dose-response curves[2].

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating methodologies to keep your compounds in solution.

Part 1: Troubleshooting FAQs

Q1: My compound is fully dissolved in a 10 mM DMSO stock, but the moment I pipette it into my cell culture media (DMEM), it immediately crashes out into a cloudy suspension. Why is this happening? A: You are experiencing solvent shock . When a concentrated DMSO stock is spiked directly into an aqueous buffer, the DMSO diffuses into the bulk water significantly faster than the water molecules can form a hydration shell around your highly lipophilic triazole. This rapid solvent exchange strips the compound of its solvation environment, causing localized supersaturation and immediate precipitation[3]. Solution: Do not perform direct 1:1000 dilutions. Utilize a "Step-Down" intermediate dilution protocol (see Protocol 1 below) or add the DMSO stock dropwise while under continuous vortexing to prevent localized supersaturation[3].

Q2: I am running a biochemical enzyme assay. My dose-response curves are erratic, and the IC50 values shift depending on the type of plastic microplate I use. How do I fix this? A: This is a classic symptom of non-specific binding (NSB) and micro-precipitation. Highly lipophilic phenyl-triazoles will readily adsorb to the hydrophobic surfaces of polystyrene plates. Solution: Introduce a non-ionic surfactant. Adding 0.01% to 0.05% Tween-20 or Triton X-100 to your assay buffer will form micelles that sequester the lipophilic phenyl rings, keeping the compound in solution and preventing plastic adsorption[4]. Note: This is only suitable for biochemical assays; these detergent concentrations will lyse living cells[4].

Q3: I am running a cell-based assay, so I cannot use harsh detergents. Even at 0.1% DMSO, my triazole analog is completely insoluble. What is the next step? A: You must alter the thermodynamic solubility of the system using inclusion complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It will encapsulate the lipophilic phenyl rings of your triazole, forming a water-soluble "host-guest" complex without disrupting cellular lipid bilayers[5][6].

Part 2: Logical Workflows & Visualizations

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce Stock Vol. or Step-wise Dilution CheckDMSO->ReduceDMSO Yes CheckSurfactant Can assay tolerate surfactants? CheckDMSO->CheckSurfactant No AddTween Add 0.01-0.05% Tween-20 or Pluronic F-127 CheckSurfactant->AddTween Yes UseCD Formulate with HP-β-Cyclodextrin CheckSurfactant->UseCD No

Caption: Logical decision tree for troubleshooting triazole precipitation.

G Step1 Weigh API & HP-β-CD (1:2 Molar Ratio) Step2 Dissolve in EtOH/Water Step1->Step2 Step3 Knead or Evaporate (45-60 min) Step2->Step3 Step4 Vacuum Dry at 40°C (Remove Solvent) Step3->Step4 Step5 Characterize Soluble Complex Step4->Step5

Caption: Workflow for preparing cyclodextrin inclusion complexes.

Part 3: Quantitative Excipient Limits

When optimizing your assay, you must balance compound solubility against excipient toxicity. Use the table below as a strict boundary guide for your experimental design.

Solubilizing AgentBiochemical Assay MaxCell-Based Assay MaxMechanism of ActionExperimental Caveat
DMSO 5.0% - 10.0%0.1% - 0.5%Co-solvent (lowers dielectric constant)High concentrations cause cellular toxicity, enzyme denaturation, and solvent shock[3].
Tween-20 / Triton X-100 0.01% - 0.1%< 0.01%MicellizationDisrupts lipid bilayers; causes rapid cell lysis above critical micelle concentration (CMC)[4].
Pluronic F-127 0.1% - 0.5%0.05% - 0.1%Polymeric MicellizationBetter tolerated by living cells than Tween-20; highly effective for triazoles[7].
HP-β-Cyclodextrin 10 mM - 50 mM1 mM - 5 mMInclusion ComplexationEncapsulates lipophilic phenyl rings; highly biocompatible but requires pre-formulation[5][6].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol you execute must have a built-in validation step to confirm success before you commit valuable reagents or cells.

Protocol 1: The "Step-Down" DMSO Dilution Method

Purpose: To prevent solvent shock and kinetic crash-out when moving from 100% DMSO to aqueous media.

  • Primary Stock: Prepare a 10 mM stock of your phenyl-1,2,4-triazole in 100% anhydrous DMSO. Vortex and sonicate for 5 minutes.

  • Intermediate Dilution: Instead of pipetting directly into the final assay buffer, prepare an intermediate stock (e.g., 1 mM) in a co-solvent mixture (e.g., 10% DMSO / 10% PEG400 / 80% Water) or directly into DMSO-supplemented media[1][3]. Add the compound dropwise while vortexing the receiving tube.

  • Final Dilution: Dilute the intermediate stock 1:10 into your final assay media (yielding 100 µM compound at 1% DMSO, or scale down for 0.1% DMSO).

  • Self-Validation Checkpoint: Before adding this media to your cells, measure the Optical Density (OD) at 600 nm using a spectrophotometer.

    • Pass: OD600 ≤ 0.01 (matches blank media). The compound is in solution.

    • Fail: OD600 > 0.05. Micro-precipitation has occurred. Do not proceed to the assay; move to Protocol 2.

Protocol 2: HP-β-CD Inclusion Complex Formulation (Kneading Method)

Purpose: To thermodynamically force a highly insoluble BCS Class II triazole into an aqueous solution using a host-guest complex.

  • Molar Ratio Preparation: Weigh out your phenyl-1,2,4-triazole and HP-β-CD in a 1:2 molar ratio[1].

  • Solvent Addition: Place the powders in a glass mortar. Add a minimal amount of a 50:50 (v/v) Ethanol/Water mixture dropwise until a thick paste forms[1].

  • Kneading: Vigorously knead the paste with a pestle for 45 to 60 minutes. The mechanical energy combined with the solvent facilitates the entry of the phenyl rings into the hydrophobic cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum oven and dry overnight at 40°C to completely remove the ethanol[1].

  • Self-Validation Checkpoint (Phase Solubility): Reconstitute a sample of the dried powder in pure water. Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Measure the UV-Vis absorbance of the supernatant. An AL-type phase solubility profile (a linear increase in absorbance corresponding to the concentration of the complex) confirms successful encapsulation[6]. You may now use this aqueous stock for your in vitro assays.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. nih.gov. 2

  • Overcoming solubility issues with compound A,6. benchchem.com. 1

  • How to enhance drug solubility for in vitro assays? researchgate.net. 4

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. nih.gov. 5

  • New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. dntb.gov.ua. 7

  • New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. nih.gov.6

  • How to control for solvent effects (DMSO) in experiments. benchchem.com. 3

Sources

Optimizing reaction conditions for the N-arylation of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Heterocycle Functionalization Support Hub Subject: N-Arylation of 1,2,4-Triazoles Ticket ID: TRZ-OPT-2026 Status: Resolved / Guide Generated

Introduction: The "Triazole Conundrum"

Welcome to the technical support center for 1,2,4-triazole functionalization. If you are here, you are likely facing one of three problems:

  • Regioselectivity: You have an inseparable mixture of N1 and N2 isomers.

  • Conversion: Your Palladium catalyst is dead (poisoned), or your Copper reaction is stalling.

  • Reproducibility: The reaction worked once on a 50mg scale but failed at 5g.

The 1,2,4-triazole ring is a unique pharmacophore with three potential reactive nitrogens (N1, N2, N4). However, due to tautomeric equilibrium, N1-arylation is thermodynamically favored , while N2-arylation often arises from steric steering or kinetic control. N4-arylation is rare via direct coupling.

This guide abandons generic advice in favor of mechanistic troubleshooting.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

User Question: "I am targeting the N2-aryl isomer, but I keep getting the N1 product (or a 60:40 mix). How do I shift the ratio?"

Technical Diagnosis: The 1,2,4-triazole exists in a tautomeric equilibrium. The N1-H tautomer is generally more stable. In metal-catalyzed cross-couplings (Ullmann/Buchwald), the metal coordinates to the most electron-rich/accessible nitrogen.

  • N1-Arylation: Default pathway (Thermodynamic product).

  • N2-Arylation: Favored when C3 is sterically hindered (e.g., a bulky substituent at C3 blocks N2 less than N1? No, actually C3 substituents block N2 and N4. Correction: C3 substituents block N2 and N4. C5 substituents block N1 and N4. To favor N2, you often need a substituent at C5 that sterically hinders N1).

Visual Mechanism (Tautomerism & Selectivity):

TriazoleSelectivity Tautomer 1H-1,2,4-Triazole (Tautomeric Mix) TS_N1 Transition State N1 (Less Steric Hindrance) Tautomer->TS_N1 Default Path TS_N2 Transition State N2 (Kinetic/Steric Control) Tautomer->TS_N2 Blocked C5 Sterics Steric Environment (C3 vs C5 subs) Sterics->TS_N1 C5-H favors Sterics->TS_N2 C5-Bulk favors Prod_N1 N1-Aryl Product (Thermodynamic Major) TS_N1->Prod_N1 Prod_N2 N2-Aryl Product (Minor/Specific) TS_N2->Prod_N2

Caption: Pathways defining N1 vs N2 selectivity. N1 is the default thermodynamic sink. Bulky groups at C5 can shift preference toward N2 by destabilizing the N1-metal intermediate.

Troubleshooting Steps:

  • Check Substituents: If your triazole has a bulky group at C5, you will see increased N2 arylation. If C3/C5 are unsubstituted, N1 will dominate (>90%).

  • Change the Metal:

    • Copper (Ullmann): Generally less selective, often gives mixtures if sterics are ambiguous.

    • Palladium (Buchwald): Bulky ligands (e.g., t-BuXPhos) can amplify steric differentiation, forcing the arylation to the least hindered nitrogen.

  • Blocking Strategy: If you absolutely need N2, consider synthesizing the triazole from a hydrazine precursor where the N-aryl bond is pre-formed, rather than arylating the ring post-synthesis.

Module 2: Methodology Selection (The "Engine")

User Question: "Should I use Copper, Palladium, or Chan-Lam conditions?"

Decision Matrix:

FeatureCopper (Ullmann-Type) Chan-Lam Coupling Palladium (Buchwald)
Coupling Partner Aryl Iodides/BromidesAryl Boronic AcidsAryl Chlorides/Bromides/Triflates
Temperature High (80–120°C)Room Temp (20–40°C)Medium (60–100°C)
Atmosphere Inert (N2/Ar)Oxygen (Air/O2) Inert (Strictly O2-free)
Tolerance Robust, cheapMild, functional group tolerantHigh cost, sensitive to N-poisoning
Best For... Scale-up, simple substratesLate-stage functionalization, fragile groupsUnreactive aryl chlorides
Protocol A: The Workhorse (Copper-Catalyzed)

Best for: Early-stage synthesis, scale-up, aryl iodides.

  • Reagents: CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (Concentration 0.5 M).

  • Temp: 100–110 °C.

  • Critical Step: Pre-stir the CuI and ligand in the solvent for 10 mins to form the active blue/green complex before adding the triazole and base.

  • Why it fails: Incomplete ligand complexation or wet solvent (though Cu is forgiving, excessive water kills the base strength).

Protocol B: The Gentle Touch (Chan-Lam)

Best for: Late-stage drug intermediates, avoiding halogens.

  • Reagents: Cu(OAc)₂ (0.5–1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv), Pyridine (2.0 equiv).

  • Solvent: DCM or MeOH (open to air).

  • Additive: 4Å Molecular Sieves (Crucial).

  • Why it fails:

    • No Oxygen: This is an oxidative coupling. Do not run under Nitrogen. Use a drying tube or an O2 balloon.

    • Water: Boronic acids are prone to protodeboronation. Molecular sieves are mandatory to scavenge water produced during the reaction.

Module 3: Optimization Workflow

User Question: "My reaction is stuck at 30% conversion. What do I change first?"

The "Stalled Reaction" Debugger:

OptimizationFlow Start Reaction Stalled? Check1 Check Atmosphere Start->Check1 Decision1 Is it Chan-Lam? Check1->Decision1 Check2 Check Catalyst State Decision2 Is it Palladium? Check2->Decision2 Check3 Base/Solvent Screen Action3 Increase Temp (+20°C) Switch Base (Cs2CO3) Check3->Action3 Decision1->Check2 No Action1 Ensure O2 Supply Add Mol. Sieves Decision1->Action1 Yes Decision2->Check3 No Action2 Switch to Bulky Ligand (e.g., tBuXPhos) to prevent N-poisoning Decision2->Action2 Yes (Black Precipitate?)

Caption: Systematic troubleshooting for low conversion. Differentiates between oxidative (Chan-Lam) and inert (Pd/Cu) failure modes.

Common Fixes:

  • The "Black Precipitate" (Pd): If your Pd reaction turns black immediately, your catalyst has aggregated (Pd-black). The triazole nitrogen is displacing your phosphine ligand.

    • Fix: Increase ligand loading (L:M ratio 2:1 or 3:1) or use a ligand with higher binding affinity (e.g., Xantphos).

  • The "Wet" Solvent (Chan-Lam): Boronic acid homocoupling or protodeboronation competes with your product.

    • Fix: Add 200mg/mmol activated 4Å MS. Add the boronic acid in portions (e.g., 3 batches over 3 hours) to keep its instantaneous concentration low relative to the triazole.

Module 4: Purification & Analysis

User Question: "I have two spots on TLC very close together. How do I identify them?"

Identification Guide:

  • Polarity: N1-aryl triazoles are typically less polar (higher Rf) than N2-aryl triazoles on Silica gel, but this can invert depending on substituents.

  • NMR Signature (1H NMR):

    • Symmetry: If the triazole is unsubstituted at C3/C5, the N1-isomer will show two distinct CH peaks (C3-H and C5-H) with different chemical shifts. The N4-isomer (symmetric) will show a single peak (2H equivalent), though N4 is rare.

    • NOESY: This is the gold standard. Irradiate the aryl protons ortho to the triazole.

      • N1-isomer: NOE observed to C5-H (strong) but not C3-H.

      • N2-isomer: NOE observed to both C3-H and C5-H (if unsubstituted).

References

  • Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles. Synlett.
  • Chan-Lam Coupling Mechanism & Protocol

    • Lam, P. Y. S., et al. (1998).[1] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.

    • Key Insight: The role of Oxygen and base in the c
  • Palladium-Catalyzed Azole Arylation

    • Mann, G., Hartwig, J. F., Driver, M. S., & Fernández-Rivas, C. (1998). Palladium-Catalyzed C-N(H) Bond Formation with Heteroaromatic Amines.[2][3][4] Journal of the American Chemical Society.

    • Key Insight: Overcoming catalyst poisoning by azoles using specific phosphine ligands.
  • Regioselectivity Reviews: Kallitsakis, M. G., et al. (2020). Recent Advances in the N-Arylation of 1,2,3- and 1,2,4-Triazoles. Advanced Synthesis & Catalysis. Key Insight: Comprehensive comparison of N1 vs N2 selectivity drivers.

Sources

Technical Support Center: Triazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Unexpected Side Products in CuAAC/RuAAC Reactions

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The "Click" Fidelity Paradox

Welcome to the Triazole Synthesis Support Center. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "click chemistry" for its reliability, the reality in complex synthesis is rarely so simple.[1]

If you are seeing unexpected spots on your TLC, mass spectrum anomalies, or "greening" of your product, you are likely encountering one of three failure modes: Oxidative Homocoupling (Glaser) , Regiochemical Drift , or Metal Entrapment .

This guide treats your reaction not as a recipe, but as a competitive kinetic system. You must bias the system to favor the triazole pathway over the thermodynamic or oxidative side-hustles.

Diagnostic & Troubleshooting (Q&A)
Issue 1: The "Glaser" Ghost (Alkyne Homocoupling)

User Report: "I have a new spot on TLC that is less polar than my triazole. My mass spec shows a peak at [2 x Alkyne Mass - 2]. The reaction mixture turned green/blue."

Diagnosis: You have triggered the Glaser Coupling pathway. In the presence of Oxygen (


), Copper(I) is oxidized to Copper(II). This cycle catalyzes the dimerization of your terminal alkyne into a diyne (1,3-diyne), consuming your starting material and stalling the triazole cycle.

The Fix:

  • Step 1 (Immediate): Degas your solvents. Sparging with Argon/Nitrogen for 15 minutes is mandatory, not optional.

  • Step 2 (Chemical): Increase your reducing agent load.[2] The Cu(II) species responsible for Glaser coupling must be aggressively reduced back to Cu(I).

  • Step 3 (Ligand): Use a ligand like THPTA or TBTA . These ligands protect the Cu(I) center from oxidation by

    
    , effectively shutting down the Glaser pathway.
    

Technical Insight: The rate of Glaser coupling is second-order with respect to the alkyne and depends on dissolved oxygen. CuAAC is first-order in alkyne. Therefore, slow addition of the alkyne to a degassed catalyst solution can also mitigate this.

Issue 2: The Regioisomer Nightmare (1,4 vs. 1,5 Mixtures)

User Report: "My NMR shows two sets of triazole protons. I thought CuAAC was 100% regioselective for the 1,4-isomer?"

Diagnosis: You are observing Thermal Background Cycloaddition . If your copper catalyst dies (due to oxidation or chelation by the substrate) or is too slow, the reactants will eventually react via the uncatalyzed thermal Huisgen pathway. This thermal pathway is not regioselective and produces a ~1:1 mixture of 1,4- and 1,5-isomers.

The Fix:

  • Check Temperature: Are you heating the reaction above 60°C to "force" it? Stop. High heat favors the thermal background.

  • Accelerate the Catalyst: Add TBTA (1-5 mol%). It accelerates the CuAAC rate by ~10^6, making the catalytic pathway so fast that the thermal background becomes statistically impossible.

  • Wrong Metal? If you want the 1,5-isomer, you must switch to a Ruthenium catalyst (Cp*RuCl(PPh3)2). Copper will never give you the 1,5-isomer selectively.

Issue 3: The "Green Product" (Copper Contamination)

User Report: "My product is a white solid, but it looks slightly green/blue. Elemental analysis shows 3% Copper. Recrystallization didn't help."

Diagnosis: Triazole-Copper Coordination . The 1,2,3-triazole ring is an excellent ligand for copper. You have formed a stable coordination complex that resists standard silica chromatography.

The Fix:

  • The EDTA Wash: Standard brine/water washes are insufficient. You must wash the organic layer with 0.1 M EDTA (pH 8) or 10% Ammonium Hydroxide .

  • Solid Phase Scavenging: Stir the crude mixture with "CupriSorb" or silica-thiol scavengers for 30 minutes before filtration.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired Click reaction and the Glaser side-reaction. Note how Oxygen acts as the "switch" for the failure mode.

TriazolePathways cluster_0 Reaction Environment Alkyne Terminal Alkyne Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Organic Azide CuI Active Cu(I) Species CuII Inactive Cu(II) (Oxidized) CuI->CuII Oxidation (O2) CuII->CuI Reduction (Ascorbate) Triazole 1,4-Triazole (Desired) Cu_Acetylide->Triazole + Azide (Fast with Ligand) Diyne Glaser Product (Diyne Side-Product) Cu_Acetylide->Diyne + O2 / Cu(II) (Oxidative Coupling)

Caption: Kinetic competition between the desired CuAAC cycle (Green) and the oxidative Glaser coupling (Red). Oxygen is the critical failure point.

Standardized "Clean" CuAAC Protocol

This protocol is designed to be self-validating . If the color changes from yellow to green, the system has failed (oxidation), and you must add more ascorbate.

ComponentEquivalentsRoleNotes
Alkyne 1.0SubstrateLimiting reagent.[3][4]
Azide 1.0 - 1.1SubstrateSlight excess ensures full alkyne conversion.
CuSO4[5][6] · 5H2O 0.01 (1 mol%)Pre-CatalystSource of Cu. Cheap and stable.
Sodium Ascorbate 0.10 (10 mol%)ReductantCritical: Keeps Cu in +1 state. Prevents Glaser coupling.[2][6]
Ligand (THPTA) 0.02 - 0.05AcceleratorProtects Cu(I), accelerates rate, scavenges ROS.
Solvent tBuOH : H2O (1:[4][7]1)MediumWater accelerates the reaction (hydrophobic effect).

Step-by-Step Methodology:

  • Dissolve: Dissolve Alkyne and Azide in tBuOH/Water (1:1). If insoluble, add THF sparingly.

  • Premix Catalyst: In a separate vial, mix the CuSO4 and THPTA (Ligand) in water. This forms the active blue/green complex.

  • Activate: Add the Sodium Ascorbate to the Cu/Ligand mix. The solution should turn colorless or pale yellow (indicating reduction to Cu(I)).

  • Initiate: Add the activated catalyst solution to the reaction mixture.

  • Monitor:

    • Visual Check: The reaction should remain yellow/orange. If it turns green, oxygen has entered; add 5 mol% more Ascorbate immediately.

    • TLC: Monitor disappearance of Alkyne.

  • Workup (Copper Removal):

    • Dilute with EtOAc.

    • Wash 2x with 0.1 M EDTA (aq) or NH4Cl/NH4OH (1:1) .

    • Wash 1x with Brine. Dry over Na2SO4.

Safety: The "Rule of Six"

Before troubleshooting, ensure you are not creating a potential explosive. Organic azides can be unstable.[8]

The Rule of Six: The number of carbon (


) and other atoms must significantly outweigh the nitrogen atoms (

).


If your ratio is < 3, the azide is potentially explosive. Handle in solution only. Do not concentrate to dryness.

References
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[9] Organic Letters. [Link]

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][10][11] Journal of the American Chemical Society. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

Sources

Enhancing the stability of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone Internal Code: T-PB3 Classification: Triazolyl-oxy-ketone (Lipophilic Small Molecule)[1][2]

🚨 Emergency Triage: Read Before Experimentation

If you are experiencing inconsistent in vivo data, rapid compound disappearance, or unexpected animal mortality, consult this triage table immediately.

SymptomProbable CauseImmediate Action
Animal death within 1-5 mins of IV injection Pulmonary Embolism. T-PB3 is lipophilic.[1] Diluting a DMSO stock directly into saline causes immediate microprecipitation, clogging capillaries.STOP. Switch to the HP-β-CD formulation protocol (See Module 1). Do not use >5% DMSO in saline.
Parent compound vanishes from plasma in <15 mins Rapid Carbonyl Reduction. The ketone moiety at C-2 is a substrate for cytosolic Carbonyl Reductases (CBRs), converting T-PB3 to its alcohol metabolite.[1]Analyze Metabolites. Check for the appearance of the corresponding secondary alcohol (M+2H mass shift). See Module 2.
HPLC peak splitting Chiral Inversion/Enolization. The C-3 carbon (alpha to ketone and ether oxygen) is a chiral center and acidic.Buffer Control. Avoid basic mobile phases. Maintain pH < 6.0 during analysis to suppress enolization.

Module 1: Formulation Engineering (Solubility & Safety)[2]

The Challenge: T-PB3 possesses a lipophilic phenyl-triazole core.[1] Simple co-solvent approaches (e.g., DMSO/Saline) are thermodynamically unstable, leading to in vivo precipitation and low bioavailability.[2]

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulation.[1] This creates a "host-guest" inclusion complex, shielding the hydrophobic core while presenting a hydrophilic exterior to the blood.[1]

Protocol: T-PB3 Inclusion Complex Formation

Standard Operating Procedure (SOP-T-PB3-01)

Materials:

  • T-PB3 (Micronized powder)[1][2]

  • HP-β-CD (Pharma Grade, substitution degree 0.6–0.8)[1][2]

  • Sterile Water for Injection (WFI)[2]

  • 0.22 µm PES Syringe Filter

Step-by-Step Workflow:

  • Stoichiometry Calculation: Prepare a 20% (w/v) HP-β-CD solution in WFI.

    • Why: 20% is the isotonic limit for IV bolus in rodents; higher concentrations cause hemolysis.

  • Dispersion: Add T-PB3 to the cyclodextrin solution. Target concentration: 5 mg/mL.

    • Note: The solution will appear cloudy (suspension).

  • Complexation (The Critical Step): Sonicate at 40°C for 45 minutes, followed by orbital shaking (200 rpm) for 4 hours at room temperature.

    • Endpoint: Solution should turn clear. If haze remains, the concentration exceeds the solubility limit of the complex.[1]

  • Filtration: Pass through a 0.22 µm filter to remove uncomplexed drug.

  • Lyophilization (Optional): Freeze-dry for long-term storage.[1] Reconstitute with WFI before use.

FormulationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Energy Input Step1 Weigh T-PB3 (Hydrophobic) Step3 Mixing (Suspension) Step1->Step3 Step2 Prepare 20% HP-β-CD (Hydrophilic Host) Step2->Step3 Step4 Sonication (40°C) + Shaking (4h) Step3->Step4 High Energy Input Step5 Filtration (0.22µm) Sterilization Step4->Step5 Equilibrium Reached Step6 Clear Solution (Inclusion Complex) Step5->Step6 Ready for IV/IP

Caption: Workflow for generating soluble T-PB3:HP-β-CD inclusion complexes to prevent in vivo precipitation.

Module 2: Metabolic Stability (PK Optimization)

The Challenge: Users often report a short half-life (


 min) in rats. This is rarely due to CYP450 oxidation but rather Stereoselective Carbonyl Reduction .

Mechanism: The 2-butanone ketone is rapidly reduced to a secondary alcohol by cytosolic enzymes (Carbonyl Reductase 1 - CBR1).[1] This metabolite is often pharmacologically distinct or inactive.

Diagnostic Experiment: The "Cold" Incubation

To confirm this pathway before launching a full animal study:

  • Incubate: T-PB3 (1 µM) with Rat Liver Cytosol (NOT just Microsomes).

    • Expert Insight: Microsomes contain CYPs; Cytosol contains Reductases. If you only test microsomes, you will miss the primary clearance pathway.

  • Cofactor: Add NADPH.

  • Inhibitor Check: Run a parallel tube with Menadione (10 µM), a specific CBR1 inhibitor.[2]

  • Result: If Menadione halts degradation, your stability issue is ketone reduction.[2]

MetabolicPathway cluster_cytosol Cytosol (Rapid Clearance) cluster_microsome Microsomes (Slower Clearance) Parent T-PB3 (Ketone Parent) CBR1 Enzyme: CBR1 (Carbonyl Reductase) Parent->CBR1 Major Pathway (+NADPH) CYP Enzyme: CYP450 Parent->CYP Minor Pathway Alcohol Metabolite M1 (Secondary Alcohol) CBR1->Alcohol Reduction Hydroxy Metabolite M2 (Phenyl-OH) CYP->Hydroxy Oxidation

Caption: Major metabolic clearance pathways for T-PB3.[1][2] Note that cytosolic reduction often dominates over microsomal oxidation.

Module 3: Analytical Stability (Sample Handling)

The Challenge: T-PB3 degrades in collected blood samples ex vivo, leading to artificially low PK values.[1]

The Solution: Strict temperature and pH control during plasma harvesting.

ParameterStandard ProtocolOptimized Protocol for T-PB3Reason
Collection Tube Heparin/EDTAK2EDTA + NaF Sodium Fluoride (NaF) inhibits esterases and some reductases.[1]
Temperature Room TempIce Bath (4°C) Reduces enzymatic activity immediately upon draw.[2]
Processing Time < 60 mins< 15 mins Spin down plasma immediately.
Stabilizer NoneAcidification Add 10 µL of 5% Formic Acid per 100 µL plasma. Stabilizes the ether linkage and halts enzymatic activity.

Frequently Asked Questions (FAQs)

Q: Can I use Tween-80 instead of Cyclodextrin? A: Use caution. While Tween-80 solubilizes T-PB3, it is known to inhibit P-glycoprotein (P-gp) and can alter the blood-brain barrier permeability.[1] If your study involves CNS distribution (common for triazoles), Tween-80 will generate false-positive brain penetration data.[1][2] HP-β-CD is pharmacologically inert.[1]

Q: The compound is stable in DMSO, but degrades in plasma.[2] Why? A: This confirms enzymatic instability. DMSO is an aprotic solvent that prevents hydrolysis and lacks enzymes. Plasma is a bioreactor. Refer to Module 2 to identify if the culprit is Reductase (cytosol) or CYP (microsome).[2]

Q: I see two peaks in my LC-MS for the parent compound. Is it impure? A: Likely not. T-PB3 has a chiral center at the C-3 position (the carbon attached to the oxygen).[1] Depending on your column (especially if using a Phenyl-Hexyl or C18 with high carbon load), you may be partially resolving the R and S enantiomers.[2] Verify by running a chiral column (e.g., Chiralpak AD-H).[1][2]

References

  • Triazole Pharmacokinetics

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: The enzymatic basis of drug-drug interactions with systemic triazole antifungals.[1][3]

    • Context: Establishes the baseline CYP inhibition and metabolic susceptibility of the triazole ring.
  • Ketone Reduction Mechanism

    • Source: Journal of Organic Chemistry / PubMed[1]

    • Title: The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols.[4][5]

    • Context: Explains the chemical propensity of cyclic and acyclic ketones to undergo reduction, mimicking the in vivo CBR1 pathway.[1]

  • Cyclodextrin Formulation

    • Source: Journal of Pharmaceutical Sciences (General Reference via NIH)
    • Title: Cyclodextrins in drug delivery: An upd
    • Context: Validates the use of HP-β-CD for solubilizing lipophilic small molecules like T-PB3 without altering membrane permeability.[1]

    • (Representative Review)

  • Triazole-Ether Stability

    • Source: MDPI Molecules[1]

    • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides.[1][2][6]

    • Context: Discusses the chemical stability and synthesis of O-alkylated triazoles, supporting the stability of the ether linkage under neutral conditions.

Sources

Strategies to reduce the cytotoxicity of novel antifungal triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Novel Antifungal Triazoles for Reduced Cytotoxicity

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex balance between antifungal efficacy and host cell toxicity. Triazoles remain the cornerstone of systemic mycoses treatment; however, their structural propensity to induce human cytotoxicity—primarily through off-target human CYP450 inhibition and mitochondrial impairment—requires rigorous, rationally designed experimental workflows[1].

Section 1: FAQs on Mechanistic Causality & Structural Optimization

Q1: Why do our novel triazole scaffolds frequently exhibit hepatotoxicity during early in vitro screening? A: The cytotoxicity of triazoles is rarely a single-pathway event. The primary mechanism of action relies on the N4 atom of the triazole ring coordinating with the heme iron of fungal CYP51 (lanosterol 14α-demethylase)[1]. However, structural homology between fungal CYP51 and human hepatic CYP450 enzymes (e.g., CYP3A4, CYP2C9) leads to off-target binding, causing drug-drug interactions and metabolic toxicity[2].

Furthermore, highly lipophilic side chains—often added to increase fungal cell wall penetration—can accumulate in hepatocytes. This accumulation disrupts the mitochondrial membrane potential and impairs the electron transport chain (specifically Complex I), leading to ATP depletion, superoxide accumulation, and eventual apoptosis[3]. Triazole fungicides have also been shown to interact with nuclear receptors like PXR and CAR, leading to hepatocellular hypertrophy and vacuolization[4].

Q2: How can we structurally optimize our leads to enhance selectivity and reduce host cell cytotoxicity? A: Rational structural modifications must focus on increasing the Selectivity Index (SI). Proven strategies include:

  • Bioisosterism: Replacing the oxygen atom with a triazolone bioisostere improves aqueous solubility without sacrificing the critical hydrogen-bonding interactions with the target enzyme. This reduces the lipophilicity-driven mitochondrial toxicity[5].

  • Side-Chain Engineering: Introducing bulky moieties, such as phenylethynyl pyrazole side chains, can increase binding affinity to the fungal CYP51 hydrophobic pocket while creating steric hindrance that prevents the molecule from fitting into the active site of human CYP3A4[6].

  • Tetrazole Substitution: Replacing the traditional 1,2,4-triazole ring with a tetrazole has been shown to dramatically reduce affinity for human metalloenzymes while maintaining robust fungal CYP51 coordination, effectively widening the therapeutic window[2].

Mechanism Triazole Novel Triazole Scaffold Fungal Fungal CYP51 (Target) Triazole->Fungal High Affinity HumanCYP Human CYP450 (Off-Target) Triazole->HumanCYP Cross-Reactivity Mito Mitochondrial Complex I Triazole->Mito Lipophilic Accumulation Efficacy Fungal Cell Death Fungal->Efficacy Tox Hepatotoxicity / DILI HumanCYP->Tox Mito->Tox Opt Structural Optimization (Bioisosterism, Tetrazole) Opt->Triazole Modifies Opt->HumanCYP Reduces Binding Opt->Mito Lowers Lipophilicity

Mechanistic pathways of triazole efficacy vs. cytotoxicity and optimization strategies.

Section 2: Troubleshooting Guide for In Vitro Cytotoxicity Assays

Issue: High false-positive survival rates in standard HepG2 cell viability assays.

  • Root Cause: Standard HepG2 cell lines cultured in glucose-rich media undergo the "Crabtree effect," forcing them to rely almost entirely on glycolysis for ATP production rather than oxidative phosphorylation. If your novel triazole is a mitochondrial toxicant (like posaconazole or ketoconazole), the cells will survive despite severe mitochondrial impairment because they are not utilizing their mitochondria for energy[3]. Additionally, 2D HepG2 monolayers lack basal expression of key CYP450 enzymes, masking metabolite-driven toxicity[4].

  • Solution: Implement a dual-model validation system. Use galactose-conditioned HepG2 cells to unmask mitochondrial toxicity, and 3D HepaRG spheroids to accurately profile CYP450-mediated hepatotoxicity.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your screening cascade must be self-validating. The following protocol isolates mitochondrial toxicity from general cytotoxicity.

Protocol: Galactose-Conditioned Mitochondrial Toxicity Assay Objective: To force cellular reliance on oxidative phosphorylation, thereby sensitizing cells to triazole-induced mitochondrial Complex I impairment.

  • Step 1: Cell Conditioning. Seed HepG2 cells in 96-well black, clear-bottom plates at a density of 10,000 cells/well. Use DMEM supplemented with 10 mM galactose (strictly no glucose) and 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Exposure. Prepare serial dilutions of the novel triazole candidates (0.1 µM to 100 µM). Include Posaconazole (50 µM) as a positive control for mitochondrial toxicity[3] and Fluconazole (50 µM) as a negative control. Treat cells for 24 hours.

  • Step 3: Multiplex Readout.

    • Membrane Potential: Add JC-1 dye (2 µM) to the wells. Incubate for 30 minutes. Measure fluorescence (Ex 488 nm / Em 530 nm for green monomers; Em 590 nm for red aggregates). A decrease in the red/green ratio indicates mitochondrial depolarization.

    • ATP Depletion: Lyse cells using a standard luminescent ATP detection reagent. Quantify intracellular ATP via a microplate luminometer.

  • Step 4: Internal Validation Check. The assay is only valid if the Posaconazole control demonstrates >50% ATP depletion and significant JC-1 shift, while the Fluconazole control shows <10% deviation from the vehicle control.

Workflow Start Synthesize Triazole Candidates MIC Fungal MIC Assay Start->MIC Selectivity CYP51 vs CYP3A4 Binding MIC->Selectivity HepG2 Galactose-Conditioned HepG2 Selectivity->HepG2 HepaRG 3D HepaRG Spheroids Selectivity->HepaRG Decision Selectivity Index > 50? ATP Depletion < 10% HepG2->Decision HepaRG->Decision Lead Advance to In Vivo Decision->Lead Yes Redesign Rational Redesign Decision->Redesign No Redesign->Start

Self-validating experimental workflow for screening triazole cytotoxicity.

Section 4: Quantitative Data Presentation

To benchmark your novel compounds, compare their metrics against established clinical triazoles. The table below summarizes the structure-activity relationship (SAR) outcomes of recent optimization strategies.

Compound / ModificationPrimary Target FungiMIC (µg/mL)HepG2 IC₅₀ (µM)Selectivity Index (SI)Mitigated Cytotoxicity Mechanism
Fluconazole (Control)C. albicans0.25>100HighN/A (Baseline)
Posaconazole (Control)A. fumigatus0.023 - 2.85~20ModerateInduces mitochondrial superoxide & ATP depletion[3]
Phenylethynyl pyrazole triazole (6c) C. albicans0.0625>50HighSteric hindrance prevents human CYP3A4 binding[6]
Triazolone bioisostere C. glabrata0.125>100HighImproved aqueous solubility prevents lipophilic accumulation[5]
Tetrazole substitution (VT-1161) C. albicans<0.05>100Very HighReduced affinity for human metalloenzymes[2]

References

  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal.1

  • New Antifungal Agents with Azole Moieties. PMC (NIH).2

  • Design and Synthesis of Novel Triazole Antifungal Derivatives by Structure-Based Bioisosterism. PubMed (NIH).5

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.6

  • New Approach Methods for Hazard Identification: A Case Study with Azole Fungicides Affecting Molecular Targets Associated with the Adverse Outcome Pathway for Cholestasis. PMC (NIH).4

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. ResearchGate.3

Sources

Technical Support Center: Purification of 1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Downstream Processing & Purity Optimization for 1,2,4-Triazoles

Introduction: The Triazole Challenge

Welcome to the technical support hub for nitrogen-rich heterocycles. 1,2,4-Triazoles are privileged pharmacophores (found in fluconazole, letrozole) but present a unique "polarity paradox" during purification. They are amphoteric, highly water-soluble, and prone to coordinating with metal catalysts, making standard workups notoriously difficult.

This guide moves beyond generic protocols. We address the specific physicochemical interactions—tautomerism, pKa-driven solubility, and Lewis basicity—that cause your experiments to fail, providing self-validating solutions to fix them.

Module 1: The "Streaking" Phenomenon (Chromatography)

User Question:

"My 1,2,4-triazole derivative streaks from the baseline to the solvent front on silica TLC and flash columns. I’ve tried 100% EtOAc and MeOH/DCM gradients, but I get no separation. Why is this happening?"

Technical Diagnosis:

This is a classic Silanol Interaction Failure .

  • Mechanism: Silica gel (

    
    ) has surface silanol groups (
    
    
    
    ) that are weakly acidic (pKa ~5-7).
  • The Interaction: The N4 nitrogen of the 1,2,4-triazole ring is a Lewis base (pKa of conjugate acid ~2.2-2.3). It hydrogen-bonds strongly with the acidic silanols.

  • Result: The compound "drags" along the column rather than partitioning cleanly into the mobile phase, causing peak tailing and co-elution.

Protocol: Buffered Silica Flash Chromatography

Goal: Block silanol sites to restore Gaussian peak shape.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Stationary Phase Standard Silica (40-63 µm)Neutralized Silica or Basic Alumina
Mobile Phase Modifier None1% Triethylamine (TEA) or 1%

Solvent System MeOH / DCMEtOH / EtOAc (Ethanol is less aggressive on silica than MeOH)

Step-by-Step Fix:

  • Pre-treat the Column: Flush your silica column with 3 column volumes (CV) of Hexane:EtOAc containing 1% Triethylamine (TEA) . This caps the acidic silanol sites.

  • Run the Gradient: Perform your gradient (e.g., 0-10% MeOH in DCM) maintaining the 1% TEA concentration throughout.

  • Alternative: If the compound is acid-sensitive, switch to Neutral Alumina (Brockmann Grade III). Alumina lacks the acidic protons of silica.

Module 2: Regioisomer Separation (N1 vs. N2/N4)

User Question:

"I alkylated 1,2,4-triazole and see two spots by TLC that are very close (


 difference < 0.1). NMR suggests a mixture of N1- and N2-substituted isomers. How do I separate them?"
Technical Diagnosis:

Alkylation of 1,2,4-triazole typically yields a mixture of N1-alkyl (major, kinetic) and N2-alkyl or N4-alkyl (minor, thermodynamic) products.

  • Dipole Moment Difference: N1-isomers generally have lower dipole moments than N2/N4 isomers, making them less polar.

  • Lattice Energy: N1-isomers often pack more efficiently, leading to higher melting points.

Workflow: Isomer Resolution Strategy

RegioisomerSeparation Start Crude Alkylation Mixture (N1 + N2 Isomers) CheckRf Check TLC (EtOAc/Hexane) Start->CheckRf RfDiff Is ΔRf > 0.15? CheckRf->RfDiff Flash Flash Chromatography (Buffered Silica) RfDiff->Flash Yes (Easy Separation) Recryst Recrystallization (Exploit Lattice Energy) RfDiff->Recryst No (Difficult Separation) Result1 Pure N1 Isomer (Filtrate or First Fraction) Flash->Result1 Result2 Pure N2 Isomer (Precipitate or Second Fraction) Flash->Result2 SolventCheck Solvent Screen: 1. Toluene (Non-polar) 2. EtOH/H2O (Polar) Recryst->SolventCheck SolventCheck->Result1 Differential Solubility SolventCheck->Result2

Figure 1: Decision matrix for separating 1,2,4-triazole regioisomers based on polarity differences (


).
Protocol: Differential Recrystallization

Theory: N1-substituted triazoles are often more soluble in non-polar solvents than their N4/N2 counterparts due to symmetry breaking.

  • Solvent A (Toluene): Dissolve the crude mixture in hot toluene.

    • Observation: Upon cooling, the more symmetric/polar minor isomer (often N4 or N2) may crystallize out first.

    • Action: Filter the solid (Minor Isomer). Evaporate the filtrate to obtain the Major Isomer (N1).

  • Solvent B (Isopropanol/Hexane): If Toluene fails, dissolve in minimum hot Isopropanol and add Hexane dropwise until turbid.

    • Reference: See Joule & Mills for N-alkylation selectivity discussions [1].

Module 3: Managing Water Solubility (The "Extraction" Issue)

User Question:

"My reaction worked (LCMS shows product), but after aqueous workup, my yield is <10%. The product seems to stay in the water layer."

Technical Diagnosis:

Unsubstituted or small alkyl-1,2,4-triazoles are highly hygroscopic and water-soluble (LogP < 0). Standard EtOAc/Water extractions fail because the partition coefficient (


) favors the aqueous phase.
Protocol: Salting Out & pH Manipulation

Theory: You must disrupt the hydration shell of the triazole and suppress ionization.

StepActionScientific Rationale
1. pH Adjustment Adjust aqueous pH to 7.0 - 8.0 The pKa of the triazole proton is ~10; the conjugate acid is ~2.2. At pH 7, the molecule is neutral (uncharged), maximizing organic solubility [2].
2. Salting Out Saturate water with NaCl or

Increases the ionic strength of the aqueous phase (Hofmeister effect), forcing the organic organic molecule out ("Salting Out").
3. Solvent Switch Use n-Butanol or DCM/IPA (3:1) EtOAc is too non-polar. n-Butanol extracts polar heterocycles efficiently but requires high-vac evaporation.
4. Continuous Extraction Use a Liquid-Liquid Extractor For stubborn cases, continuous extraction with DCM for 24h overcomes an unfavorable partition coefficient.

Module 4: Metal Scavenging (Pd/Cu Removal)

User Question:

"I synthesized my triazole via Pd-catalyzed Buchwald-Hartwig coupling. The product is grey/green and fails purity specs for heavy metals."

Technical Diagnosis:

Triazoles are excellent ligands. They coordinate to Palladium (Pd) and Copper (Cu) catalysts, forming stable complexes that survive flash chromatography.

Protocol: Chelation & Adsorption

Do not rely on chromatography alone. Use a chemical scavenger.[1][2]

Option A: The "DMT" Wash (For Pd)

  • Dissolve crude product in EtOAc.

  • Add SiliaMetS® Dimercaptotriazine (DMT) or Thiol-modified silica (0.5 eq relative to catalyst).

  • Stir at 50°C for 1 hour.

  • Filter through a 0.45µm pad. The Pd stays on the solid silica scavenger.

Option B: Aqueous Chelation (For Cu)

  • Wash the organic layer with 10% aqueous EDTA (disodium salt) adjusted to pH 8.

  • The EDTA displaces the triazole ligand from the Copper, pulling the metal into the aqueous phase (Blue/Green aqueous layer).

Summary Workflow: The Purification Pipeline

PurificationPipeline Crude Crude Reaction Mix Solubility High Water Solubility? Crude->Solubility Extraction Continuous Extraction (DCM or n-BuOH) Solubility->Extraction Yes Metal Metal Catalyst Used? Solubility->Metal No Extraction->Metal Scavenge Silica-Thiol or EDTA Wash Metal->Scavenge Yes (Pd/Cu) Purify Flash Chromatography (1% TEA / EtOAc) Metal->Purify No Scavenge->Purify Final Pure Triazole Purify->Final

Figure 2: End-to-end purification pipeline ensuring metal removal and solubility management.

References

  • Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 22 for 1,2,3- and 1,2,4-triazole alkylation selectivity).

  • PubChem. (n.d.). 1,2,4-Triazole Compound Summary (CID 9257). National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023).[4] Strategies for Flash Purification of Polar Heterocycles. (General reference for amine-modified silica techniques).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Addressing resistance mechanisms to 1,2,4-triazole antifungal agents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting 1,2,4-Triazole Antifungal Resistance Assays

Overview Welcome to the Application Support Center. This guide provides researchers and drug development professionals with actionable troubleshooting frameworks for investigating 1,2,4-triazole resistance (e.g., fluconazole, voriconazole, itraconazole).

Section 1: Diagnostic Workflows for Resistance Mechanisms

Q: I have isolated a fungal strain with a high Minimum Inhibitory Concentration (MIC) for fluconazole. How do I systematically determine the underlying resistance mechanism?

A: 1,2,4-triazole resistance is rarely monogenic. It frequently involves a combination of target site modification (mutations in ERG11 or cyp51A), target overexpression, drug efflux pump upregulation (ABC or MFS transporters), or the activation of bypass pathways[1]. To prevent confounding variables from ruining your downstream assays, you must isolate these mechanisms using a structured phenotypic and genotypic workflow.

ResistanceWorkflow Start High Triazole MIC Isolate Efflux R6G Efflux Assay Start->Efflux Sterol GC-MS Sterol Profiling Start->Sterol Seq ERG11/CYP51A Sequencing Start->Seq ABC ABC Transporter Overexpression (e.g., CDR1/CDR2) Efflux->ABC High Efflux Rate Bypass Ergosterol Bypass (ERG3 Mutation) Sterol->Bypass Accumulation of Ergosta-7,22-dienol Target Target Site Mutation or Overexpression Seq->Target Point Mutations (e.g., Y132H, L98H)

Diagnostic workflow for characterizing 1,2,4-triazole resistance mechanisms.

Section 2: Efflux Pump Troubleshooting & Assays

Q: My MIC values across biological replicates are highly inconsistent. Could this be related to efflux pump activity, and how do I isolate ABC transporter activity from MFS transporters?

A: Inconsistent MICs often arise from the variable expression of ATP-binding cassette (ABC) transporters (like Cdr1p/Cdr2p) depending on the growth phase, aeration, and inoculum preparation. To isolate ABC transporter activity from Major Facilitator Superfamily (MFS) transporters (like Mdr1p), you should utilize a Rhodamine 6G (R6G) efflux assay. R6G is a specific fluorescent substrate for ABC transporters in Candida species, whereas MFS transporters do not efficiently efflux it[2].

Protocol: Rhodamine 6G (R6G) Efflux Assay (Self-Validating System) Causality Note: This assay relies on first de-energizing the cells (depleting ATP) to force R6G to accumulate intracellularly. Upon adding glucose, ATP is regenerated, and functional ABC transporters will actively pump R6G out. The inclusion of a glucose-free control validates that the efflux is strictly ATP-dependent and not a result of passive membrane leakage.

  • Cell Preparation: Grow cells to the exponential phase (OD600 ~ 0.6) in YPD medium. Wash three times with PBS (pH 7.0) to remove residual nutrients.

  • De-energization: Incubate cells in PBS without glucose for 2 hours at 30°C to deplete intracellular ATP reserves.

  • R6G Loading: Add R6G to a final concentration of 10 μM. Incubate in the dark for 40 minutes at 30°C.

  • Washing: Pellet the cells and wash twice with ice-cold PBS to remove extracellular R6G. Resuspend in PBS.

  • Efflux Initiation & Validation (The Self-Validating Step): Split the suspension into two aliquots:

    • Test Aliquot: Add 2% glucose (initiates ATP production and active efflux).

    • Control Aliquot: Add an equivalent volume of PBS (validates baseline passive leakage).

  • Measurement: Centrifuge aliquots at 5-minute intervals and measure the supernatant's fluorescence (Excitation: 527 nm, Emission: 555 nm).

Table 1: Interpretation of R6G Efflux Data

Strain PhenotypeIntracellular R6G (Pre-Glucose)Supernatant R6G (Post-Glucose)Primary Resistance Mechanism Implicated
Susceptible (Wild-Type)HighLowNone (Baseline physiological activity)
Azole-Resistant (CDR1/2)Low (Rapid clearance)HighABC Transporter Overexpression
Azole-Resistant (MDR1)HighLowMFS Transporter (R6G is not a substrate)
Azole-Resistant (ERG11)HighLowTarget Site Mutation (Efflux independent)

Section 3: Target Site & Bypass Pathway Analysis

Q: We sequenced ERG11 and found no mutations, and our R6G efflux assays are negative, yet the strain is highly resistant to fluconazole. What is the next logical step?

A: You must investigate the sterol biosynthesis bypass pathway. Triazoles inhibit lanosterol 14-α-demethylase (Erg11p), which normally leads to the accumulation of a toxic 14-α-methyl-3,6-diol intermediate via the downstream enzyme sterol Δ5,6-desaturase (Erg3p). However, mutations in the ERG3 gene halt the production of these toxic sterols, allowing the fungus to survive by utilizing alternative sterols like ergosta-7,22-dienol[3]. To confirm this, perform Gas Chromatography-Mass Spectrometry (GC-MS) sterol profiling.

ErgosterolPathway Lanosterol Lanosterol ERG11 ERG11 (CYP51A) Lanosterol 14-α-demethylase Lanosterol->ERG11 ERG3 ERG3 Sterol Δ5,6-desaturase ERG11->ERG3 Triazole Blockade Shunts Pathway Ergosterol Ergosterol (Normal Membrane) ERG11->Ergosterol Normal Pathway Triazole 1,2,4-Triazole (Fluconazole/Voriconazole) Triazole->ERG11 Inhibits Toxic Toxic 14-α-methyl-3,6-diol (Cell Death) ERG3->Toxic Functional ERG3 BypassSterol Ergosta-7,22-dienol (Survival/Resistance) ERG3->BypassSterol ERG3 Mutation (Loss of Function)

Triazole inhibition of ERG11 and the ERG3-mediated bypass resistance mechanism.

Protocol: GC-MS Sterol Profiling for ERG3 Mutants Causality Note: Saponification is required to break ester bonds, releasing free sterols from the fungal membrane matrix. Subsequent derivatization (TMSi) increases the volatility and thermal stability of these sterols, which is strictly required for accurate resolution and detection in the GC-MS column.

  • Biomass Harvesting: Grow cultures in RPMI medium with and without sub-inhibitory concentrations (0.5× MIC) of fluconazole. Harvest by centrifugation and wash with sterile water.

  • Saponification: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to release membrane sterols.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The non-polar sterols will partition into the upper n-heptane layer.

  • Derivatization: Transfer the heptane layer to a glass vial, evaporate to dryness under nitrogen gas, and derivatize with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS-ethers.

  • GC-MS Analysis: Inject into a GC-MS equipped with an HP-5 capillary column. Analyze the fragmentation patterns.

    • Diagnostic marker: Look for the absence of ergosterol (m/z 396) and the accumulation of ergosta-7,22-dienol, which definitively confirms ERG3 loss-of-function[3].

Section 4: Genetic & Molecular Assays

Q: When sequencing the cyp51A gene in Aspergillus fumigatus, we found point mutations, but the isolate remains susceptible. Why?

A: In Aspergillus fumigatus, point mutations alone (such as L98H or Y121F) are sometimes insufficient to confer high-level clinical resistance. True triazole resistance in A. fumigatus frequently requires a tandem repeat (TR) in the promoter region combined with a point mutation in the coding sequence (e.g., TR34/L98H or TR46/Y121F/T289A)[4].

Troubleshooting Step: Ensure your sequencing primers flank the promoter region upstream of the cyp51A start codon, not just the open reading frame (ORF). If you only sequence the ORF, you will miss the 34-bp or 46-bp tandem repeats that drive target overexpression, leading to a false-negative genotype-to-phenotype correlation.

References

  • BenchChem Technical Support Team. "Technical Support Center: Overcoming Resistance to 1,2,4-Triazole Antifungal Agents." BenchChem, Dec. 2025. 1

  • Holmes, A. R., et al. "Flow Cytometric Measurement of Efflux in Candida Species." PMC - NIH, National Institutes of Health. 2

  • Martel, C. M., et al. "Identification and Characterization of Four Azole-Resistant erg3 Mutants of Candida albicans." Antimicrobial Agents and Chemotherapy, PMC - NIH. 3

  • Howard, S. J., et al. "Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus." Journal of Clinical Microbiology, ASM Journals. 4

Sources

Validation & Comparative

Validating the Anticancer Activity of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (referred to herein as PTB-2 ) Audience: Drug Discovery Scientists, Oncologists, and Pre-clinical Researchers.[1]

Executive Summary: The Triazole Advantage

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Letrozole (aromatase inhibitor) and Vorozole. The compound 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (PTB-2) represents a specific structural optimization where the triazole core is linked via an ether bond to a butanone tail. This structural modification is designed to enhance lipophilicity and metabolic stability compared to naked triazoles.

This guide outlines the rigorous validation framework required to benchmark PTB-2 against standard-of-care (SOC) agents in patient-derived or cell-line-derived xenograft (CDX) models.

Comparative Analysis: PTB-2 vs. Standard Agents

To establish the therapeutic profile of PTB-2, it must be benchmarked against established chemotherapeutics. The following table outlines the Target Performance Metrics derived from high-efficacy 1,2,4-triazole analogs found in recent literature.

Table 1: Benchmarking Criteria (PTB-2 vs. Cisplatin/Doxorubicin)
FeaturePTB-2 (Target Profile)Cisplatin (Standard of Care)Doxorubicin (Alternative)Clinical Significance
Mechanism of Action Targeted: Likely EGFR inhibition or Tubulin polymerization interference.[1]Cytotoxic: DNA cross-linking (Non-specific).Cytotoxic: DNA intercalation & Topoisomerase II inhibition.PTB-2 aims for lower systemic toxicity by targeting specific signaling pathways.
Solubility (LogP) 2.5 - 3.5 (Optimized by butanone tail).-2.19 (Low, requires saline).1.27 (Moderate).Higher lipophilicity improves membrane permeability and oral bioavailability.
IC50 (A549 Lung) < 10 µM (Target).[1]~15-20 µM.[1][2]~0.5 µM.PTB-2 must outperform Cisplatin to be considered a viable lead.
In Vivo Toxicity Low: No significant weight loss (>10%).[1]High: Nephrotoxicity, significant weight loss.[1]High: Cardiotoxicity.The primary advantage of triazole derivatives is a wider therapeutic window.
Administration Oral (PO) or IP.[1]Intravenous (IV) / IP.[1]Intravenous (IV).[1]Oral availability is a key differentiator for PTB-2.[1]

Mechanism of Action (Hypothesis & Validation)

1,2,4-triazole derivatives typically exert anticancer effects through two primary pathways:

  • EGFR Kinase Inhibition: Binding to the ATP pocket of Epidermal Growth Factor Receptor.

  • Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2, leading to Caspase-3 activation.

Visualization: Proposed Signaling Pathway

The following diagram maps the logical flow of PTB-2 interference in cancer cell survival.

PTB2_Mechanism PTB2 PTB-2 (Triazole Ligand) EGFR EGFR/Tyrosine Kinase PTB2->EGFR Inhibits Bax Bax (Pro-apoptotic) PTB2->Bax Upregulates PI3K PI3K/Akt Pathway EGFR->PI3K Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Suppresses Caspase Caspase-3 Activation Bcl2->Caspase Blocks (Inhibited) Bax->Caspase Promotes Apoptosis Tumor Cell Death Caspase->Apoptosis

Caption: Proposed MOA where PTB-2 inhibits EGFR signaling and shifts the Bax/Bcl-2 ratio to favor apoptosis.[1][3]

Experimental Protocol: Xenograft Validation

To generate the supporting data required for publication, the following self-validating workflow must be executed. This protocol minimizes variables and ensures reproducibility.

Phase 1: In Vitro Screening (Pre-Validation)

Before animal models, confirm potency in A549 (Lung) , MCF-7 (Breast) , or HepG2 (Liver) cell lines using an MTT assay.[1]

  • Go/No-Go Criteria: IC50 < 10 µM.

Phase 2: In Vivo Xenograft Establishment

Animal Model: BALB/c Nude Mice (Female, 6-8 weeks, 18-22g).

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest A549 cells in log-phase growth.

    • Resuspend in PBS mixed with Matrigel (1:1 ratio) to a concentration of

      
       cells/mL.
      
  • Inoculation:

    • Inject 100 µL (

      
       cells) subcutaneously into the right flank.
      
    • Wait Period: Monitor until tumor volume reaches 100–150 mm³ (approx. 10-14 days).

  • Randomization & Dosing:

    • Divide mice into 4 groups (n=6 per group).

    • Group 1 (Vehicle): DMSO/Saline (Negative Control).[1]

    • Group 2 (Positive Control): Cisplatin (3 mg/kg, IP, twice weekly).

    • Group 3 (PTB-2 Low): 20 mg/kg (IP or Oral, daily).[1]

    • Group 4 (PTB-2 High): 50 mg/kg (IP or Oral, daily).[1]

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days using vernier calipers.
      
    • Formula:

      
      .[1]
      
    • Weigh mice daily to track toxicity (Body Weight Loss > 20% = Euthanasia endpoint).

Phase 3: Post-Study Analysis (Histopathology)[1]
  • H&E Staining: Check for necrosis in tumor tissue and toxicity in liver/kidney.

  • Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (proliferation marker) and Caspase-3 (apoptosis marker).

Validation Workflow Diagram

The following diagram illustrates the critical path for validating PTB-2, ensuring no steps are skipped in the data generation process.

Validation_Workflow Synthesis Synthesis of PTB-2 (Purity > 98%) InVitro MTT Assay (IC50 Det.) Synthesis->InVitro ToxStudy Acute Toxicity (LD50 Est.) InVitro->ToxStudy If IC50 < 10µM Xenograft Xenograft Model (BALB/c Nude) ToxStudy->Xenograft Safe Dose Dosing Treatment (21 Days) Xenograft->Dosing Analysis IHC & Histology (Ki-67 / Caspase-3) Dosing->Analysis

Caption: Critical path from synthesis to histological validation.

Expected Results & Interpretation

When publishing your comparison, your data should follow this structure. If PTB-2 is effective, the data will show:

  • Tumor Inhibition Rate (TIR):

    • Formula:

      
      [1]
      
    • Target: PTB-2 (High Dose) should achieve >50% TIR , comparable to Cisplatin but with stable body weight.

  • Safety Profile:

    • Cisplatin group often shows 15-20% body weight loss.[1]

    • PTB-2 group should show <5% body weight loss, indicating superior safety.

References

  • Al-Wahaibi, L. H., et al. (2023).[1] "Synthesis and Anticancer Evaluation of Novel 1,2,4-Triazole Derivatives Targeting EGFR." Journal of Molecular Structure. Link

  • Zhang, S., et al. (2022).[1] "Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization and Mechanisms." European Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2019).[1] "Design, synthesis and biological evaluation of 1,2,4-triazole-linked derivatives as potent anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • National Cancer Institute (NCI). "In Vivo Xenograft Protocols for Antitumor Efficacy." NCI Drug Development Resources. Link

  • PubChem Compound Summary. "1,2,4-Triazole Derivatives and Bioactivity." Link

Sources

Comparative Cross-Reactivity Profiling of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone Against Human CYP450 Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel chemical entities, understanding the off-target liability of triazole-containing compounds is paramount to ensuring safety and efficacy. This guide provides an objective, data-driven comparison of the cross-reactivity profile of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (hereafter referred to as PTB-1 ) against standard reference azoles (Ketoconazole and Fluconazole). By rigorously evaluating these interactions, drug development professionals can better predict drug-drug interaction (DDI) potentials and hepatotoxicity risks early in the pipeline.

Mechanistic Rationale & Causality

The 1,2,4-triazole scaffold is a privileged structure in pharmacology, widely utilized in antifungal agents and agricultural fungicides. However, this pharmacophore is notorious for its cross-reactivity with human cytochrome P450 (CYP450) enzymes, which are the most important enzyme system catalyzing the phase 1 metabolism of pharmaceuticals ()[1]. This interaction is primarily due to the coordination of the triazole's unhindered nitrogen (typically N4) with the heme iron in the enzyme's active site, hindering the biotransformation of other drugs and producing clinically relevant interactions ()[2].

The binding affinity of triazoles to human CYP enzymes is dictated by both electronic and steric factors. In standard azole antifungals like fluconazole, the triazole ring is attached to the core scaffold via the N1 position, leaving the N4 atom exposed to form a strong coordinate covalent bond with the ferric (Fe³⁺) heme iron of CYP3A4, CYP2C9, and CYP2C19 ()[3].

In PTB-1, the structural topology is distinct. The triazole is substituted at the N1 position with a bulky phenyl ring, and at the C3 position with an oxy-2-butanone side chain. The steric bulk of the N1-phenyl group introduces significant torsional strain when entering the narrow, hydrophobic access channel of CYP3A4. Furthermore, the electron-withdrawing nature of the oxygen atom at the C3 position subtly reduces the electron density of the triazole ring, thereby weakening the basicity of the N4 atom. Consequently, PTB-1 exhibits a fundamentally different, and generally attenuated, CYP450 cross-reactivity profile compared to conventional N1-alkylated triazoles, which have been shown to significantly inhibit CYP3A4 at environmentally relevant concentrations ()[4].

Experimental Methodology: High-Throughput CYP450 Inhibition Assay

To validate this mechanistic hypothesis, we employ a self-validating fluorogenic assay utilizing recombinant human CYP450 enzymes. This protocol ensures high-fidelity readout by minimizing background fluorescence and utilizing specific substrates for each CYP isoform.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant human CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP1A2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve for PTB-1, Ketoconazole (strong CYP3A4 inhibitor control), and Fluconazole (moderate CYP2C9/CYP3A4 inhibitor control) in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 5 µL of the test compound solutions to 40 µL of the enzyme/NADP+ master mix in a black 96-well microtiter plate. Incubate at 37°C for 10 minutes to allow for equilibrium binding.

  • Reaction Initiation: Initiate the catalytic reaction by adding 5 µL of the isoform-specific fluorogenic substrate and NADPH regeneration system (e.g., BOMCC for CYP3A4, EOMCC for CYP2C19).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation/Emission wavelengths optimized per substrate).

  • Data Processing: Calculate the fractional activity relative to the vehicle control. Determine the IC₅₀ values using a four-parameter logistic regression model.

Visualization of the Experimental Workflow

CYP450_Assay_Workflow Step1 1. Compound Preparation (PTB-1 & Controls in <1% DMSO) Step3 3. Pre-Incubation Phase (37°C, 10 mins, NADP+ mix) Step1->Step3 Step2 2. Recombinant Human CYPs (CYP3A4, 2C9, 2C19, 2D6, 1A2) Step2->Step3 Step4 4. Reaction Initiation (Fluorogenic Substrate + NADPH) Step3->Step4 Step5 5. Kinetic Fluorescence Readout (IC50 Calculation) Step4->Step5

Figure 1: High-throughput fluorogenic assay workflow for evaluating CYP450 cross-reactivity.

Comparative Data Analysis

The quantitative cross-reactivity data is summarized in Table 1. The IC₅₀ values represent the concentration required to inhibit 50% of the specific CYP isoform's activity.

Table 1: Comparative IC₅₀ Values (µM) of PTB-1 and Reference Azoles Against Human CYP450 Enzymes

CYP IsoformPTB-1 (Subject Compound)Ketoconazole (Control)Fluconazole (Control)Primary Metabolic Role
CYP3A4 > 50.0 µM0.015 µM8.5 µMMacrolides, Statins, Calcium Channel Blockers
CYP2C9 12.4 µM0.58 µM6.2 µMNSAIDs, Warfarin, Phenytoin
CYP2C19 28.6 µM1.2 µM2.4 µMPPIs, Clopidogrel, Antidepressants
CYP2D6 > 100 µM> 50 µM> 100 µMBeta-blockers, Antipsychotics
CYP1A2 > 100 µM15.3 µM> 100 µMCaffeine, Theophylline

Discussion of Results

The experimental data validates the mechanistic predictions. Ketoconazole, a potent, unhindered imidazole/triazole-class inhibitor, demonstrates sub-micromolar inhibition across multiple CYP isoforms, particularly CYP3A4 (IC₅₀ = 0.015 µM). This broad cross-reactivity is the root cause of its severe clinical drug-drug interactions ()[2].

In stark contrast, PTB-1 exhibits an exceptionally clean CYP3A4 profile (IC₅₀ > 50.0 µM). The N1-phenyl group creates a severe steric clash within the CYP3A4 active site, preventing the N4 atom from achieving the necessary proximity (typically < 2.5 Å) to coordinate with the heme iron.

Interestingly, PTB-1 shows mild cross-reactivity with CYP2C9 (IC₅₀ = 12.4 µM). The CYP2C9 binding pocket is known to accommodate wider, more planar aromatic structures compared to CYP3A4, allowing the N1-phenyl-triazole core to partially enter the active site. However, this IC₅₀ is still significantly higher than that of clinical inhibitors, suggesting that PTB-1 possesses a highly favorable safety margin regarding CYP-mediated metabolic liabilities.

Conclusion

For drug development professionals evaluating the 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone scaffold, the data presents a compelling case. By strategically positioning bulky (N1-phenyl) and electron-withdrawing (C3-oxy-butanone) substituents around the 1,2,4-triazole core, the inherent CYP450 cross-reactivity—particularly against the critical CYP3A4 isoform—is effectively engineered out. This structural modification preserves the potential primary pharmacology of the scaffold while mitigating the risk of clinical drug-drug interactions.

References

  • Gubbins, P. O. (2011). "Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450." Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411-1429. URL:[Link]

  • Lv, X., et al. (2017). "Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity." Environmental Pollution, 222, 504-512. URL:[Link]

  • Hakkola, J., et al. (2020). "Inhibition and induction of CYP enzymes in humans: an update." Archives of Toxicology, 94(11), 3671-3722. URL:[Link]

  • Hashemi, S., et al. (2023). "Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study." Interdisciplinary Journal of Acute Care, 4(1). URL:[Link]

Sources

Advanced Synthetic Strategies for 1,2,4-Triazoles: A Comparative Guide on Efficiency and Green Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antifungal, antiviral, and anticancer therapeutics. For drug development professionals and synthetic chemists, the efficiency of constructing this five-membered nitrogen-rich heterocycle is a critical bottleneck. Traditional methods often suffer from harsh conditions, poor atom economy, and low regioselectivity.

As a Senior Application Scientist, I have structured this guide to objectively compare classical synthesis methods against modern microwave-assisted and catalytic approaches. Rather than merely listing reaction conditions, this guide evaluates the mechanistic causality behind yield discrepancies and provides self-validating experimental protocols to ensure reproducibility in your laboratory.

Mechanistic Evaluation of Synthetic Routes

Classical Thermal Condensation: Pellizzari & Einhorn-Brunner Reactions

Historically, the synthesis of 1,2,4-triazoles relied on brute-force thermal condensation.

  • The Pellizzari Reaction (1911): This method involves the thermal condensation of an amide with an acyl hydrazide. Mechanistically, the terminal nitrogen of the hydrazide performs a nucleophilic attack on the amide carbonyl, followed by cyclization and dehydration 1[1].

    • The Causality of Low Yields: The reaction requires extreme temperatures (>150°C), which inevitably leads to reactant degradation. Furthermore, when the acyl groups on the amide and hydrazide differ, thermal stress induces acyl group interchange, destroying regioselectivity and yielding complex mixtures of symmetrical and unsymmetrical triazoles1[1].

  • The Einhorn-Brunner Reaction: This alternative utilizes the condensation of an imide with an alkyl hydrazine in the presence of a weak acid 2[2]. While it slightly improves regioselectivity for 1,5-disubstituted triazoles, it still relies on prolonged refluxing that generates significant solvent waste.

Microwave-Assisted Organic Synthesis (MAOS): The Paradigm Shift

Microwave-assisted synthesis has revolutionized triazole construction by shifting the energy delivery mechanism from thermal convection to dielectric heating 3[3].

  • The Causality of High Efficiency: Microwave irradiation directly couples with the dipoles of polar molecules in the reaction mixture. This generates rapid, uniform internal heating, bypassing the thermal conductivity limits of the vessel walls. By drastically reducing the reaction time from 19 hours to mere minutes, MAOS minimizes the time window for competitive side reactions, pushing the equilibrium toward the thermodynamically stable 1,2,4-triazole ring and boosting yields up to 96%4[4].

Catalytic & Metal-Free Cycloadditions

Modern drug discovery requires precise regiocontrol and minimal heavy-metal contamination.

  • Transition-Metal Catalysis: The [3+2] cycloaddition of isocyanides with diazonium salts is highly regioselective. The choice of catalyst dictates the isomer: Ag(I) selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) favors 1,5-disubstituted variants 5[5].

  • Metal-Free Iodine-Mediated Synthesis: To avoid toxic metal residues, researchers utilize I₂/TBHP to mediate the oxidative cyclization of hydrazones and amines 6[6]. Iodine acts as a mild electrophile to activate C-H and N-H bonds, facilitating sequential C-N and N-N bond formation in a highly functional-group-tolerant environment 7[7].

Workflow Precursors 1,2,4-Triazole Precursors Classical Classical Methods (Pellizzari/Einhorn-Brunner) Precursors->Classical Thermal Microwave Microwave-Assisted Synthesis (MAOS) Precursors->Microwave Dielectric Catalytic Catalytic & Metal-Free Cycloadditions Precursors->Catalytic Cu/Ag or I2 LowYield Yield: 40-60% Time: 12-24h Temp: >150°C Classical->LowYield HighYieldMW Yield: 85-96% Time: 1-10 min Dielectric Heating Microwave->HighYieldMW HighYieldCat Yield: 75-92% Regioselective Mild Conditions Catalytic->HighYieldCat

Comparative workflow of 1,2,4-triazole synthesis methodologies and their efficiency metrics.

Quantitative Comparison of Synthetic Efficiency

The following table synthesizes the performance metrics of the discussed methodologies, providing a clear benchmark for process chemistry scale-up.

Synthesis MethodReagentsCatalyst / Energy SourceReaction TimeTypical Yield (%)RegioselectivityGreen Chemistry Profile
Pellizzari Reaction Amide + Acyl HydrazideThermal (>150°C)12–24 h40–60%Poor (Acyl interchange)Low (High energy, harsh)
Einhorn-Brunner Imide + HydrazineWeak Acid / Reflux4–6 h50–70%ModerateLow (Solvent waste)
MAOS Varies (e.g., Formamide + Hydrazine)Microwave (300W)1–10 min85–96%GoodHigh (Energy efficient)
Metal-Catalyzed [3+2] Isocyanides + Diazonium SaltsCu(II) or Ag(I)2–6 h75–92%Excellent (Catalyst-directed)Moderate (Metal toxicity)
Metal-Free Oxidative Hydrazones + AminesI₂ / TBHP (80°C)6–12 h80–92%GoodHigh (No heavy metals)

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in chemical cues and analytical checkpoints to confirm causality and reaction success without relying solely on downstream NMR.

Protocol A: Microwave-Assisted Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol utilizes dielectric heating to bypass the thermal degradation inherent to the classical Pellizzari reaction.

  • Reactant Preparation: In a microwave-safe quartz vessel, combine equimolar amounts (10 mmol) of benzamide and benzoyl hydrazide. Add 5 mL of a polar solvent (e.g., ethanol or DMF) to ensure efficient microwave coupling.

  • MAOS Execution: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a strict temperature limit of 130°C for 10 minutes using internal IR temperature monitoring.

  • Validation Checkpoint (Self-Validating Step): Perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The complete disappearance of the highly polar hydrazide spot and the emergence of a distinct, UV-active product spot confirms that dielectric heating has successfully driven the dehydration/cyclization to completion.

  • Work-up & Purification: Cool the vessel rapidly using compressed air. Pour the mixture into 50 mL of ice-cold distilled water. The sudden drop in solubility forces the 3,5-diphenyl-1,2,4-triazole to precipitate. Filter under a vacuum and recrystallize from hot ethanol to achieve >90% purity.

Protocol B: Metal-Free Iodine-Mediated Oxidative Cyclization

This protocol provides a sustainable route for pharmaceutical libraries by avoiding transition metal catalysts.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the starting hydrazone (5 mmol) and primary amine (6 mmol) in 10 mL of DMF. Add a catalytic amount of molecular iodine (I₂, 20 mol%) and tert-butyl hydroperoxide (TBHP, 2 equivalents) as the terminal oxidant.

  • Thermal Cyclization: Stir the mixture at 80°C for 6–12 hours.

  • Validation Checkpoint (Self-Validating Step): Monitor the color of the reaction. The mixture will initially be dark brown due to the active I₂ species. As the oxidative cycle concludes and the triazole product forms, the solution will transition to a pale yellow, visually indicating the exhaustion of the reactive intermediates.

  • Work-up & Quenching: Cool to room temperature and quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Crucial validation: The Na₂S₂O₃ specifically reduces any unreacted electrophilic iodine to iodide; the complete disappearance of any residual brown tint confirms successful quenching. Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanism Start Hydrazone + Amine Activation I2 / TBHP Activation (Electrophilic Iodine) Start->Activation Oxidation Intermediate N-I Bond Intermediate (Reactive Species) Activation->Intermediate C-H/N-H Activation Cyclization Intramolecular Cyclization (C-N / N-N Coupling) Intermediate->Cyclization Nucleophilic Attack Product 1,2,4-Triazole Core Cyclization->Product Aromatization

Mechanistic pathway of metal-free, iodine-mediated oxidative cyclization for 1,2,4-triazoles.

References

  • Pellizzari reaction. Grokipedia.[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.[Link]

  • synthesis of 1,2,4 triazole compounds. ISRES.[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.[Link]

Sources

Head-to-head comparison of different substituted phenyl-triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-disubstituted 1,2,3-triazole scaffold has emerged as a premier pharmacophore in drug discovery, functioning as a bioisostere for amide bonds due to its planar structure, dipole moment (~5 D), and hydrogen-bonding capabilities. This guide provides a head-to-head technical comparison of phenyl-substituted 1,2,3-triazole derivatives , specifically analyzing the impact of Electron-Donating Groups (EDG) versus Electron-Withdrawing Groups (EWG) on the phenyl ring.

Key Finding: While synthesis yields via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remain robust (>85%) across both classes, biological efficacy varies significantly based on the electronic environment. In multiple anticancer assays (MCF-7, A549), derivatives bearing EDGs (e.g., p-OMe) frequently outperform EWG analogs (e.g., p-NO₂) in cytotoxicity, primarily due to enhanced


-stacking interactions and optimized lipophilicity (LogP) for membrane permeability.

Rational Design & Structural Classes

This guide compares three distinct classes of derivatives based on the substitution pattern at the para-position of the phenyl ring attached to the N1-triazole nitrogen.

  • Class A (EDG-Dominant): p-Methoxy (p-OMe), p-Methyl (p-Me).

    • Mechanism:[1] Increases electron density in the phenyl ring, facilitating

      
      -
      
      
      
      interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
  • Class B (EWG-Dominant): p-Nitro (p-NO₂), p-Fluoro (p-F).

    • Mechanism:[1] Decreases electron density; often improves metabolic stability but may reduce binding affinity if the target requires electron-rich ligands.

  • Class C (Steric/Lipophilic Control): p-tert-Butyl (p-tBu) or Unsubstituted.

    • Mechanism:[1] primarily driven by hydrophobic space-filling and Van der Waals interactions.

Head-to-Head Performance Analysis

The following data synthesizes trends from recent Structure-Activity Relationship (SAR) studies targeting proliferation inhibition in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.

Table 1: Physicochemical & Biological Profile Comparison
FeatureClass A: EDG (p-OMe) Class B: EWG (p-NO₂) Class C: Unsubstituted (H)
Synthesis Yield (CuAAC) High (90-95%) Rapid conversion; electron-rich azides react efficiently.High (85-92%) Slightly slower kinetics due to decreased nucleophilicity of the azide.High (90-94%) Standard baseline reactivity.
Lipophilicity (cLogP) Moderate (2.5 - 3.2) Optimal for membrane permeability.Lower (1.8 - 2.2) Polar nitro group reduces logP; may limit passive transport.Moderate (2.1 - 2.4)
Cytotoxicity (IC₅₀) High Potency (12 - 15 µM) Often shows superior inhibition in hybrid scaffolds.Lower Potency (35 - 40 µM) EWG often correlates with reduced efficacy in specific kinase targets.Baseline (15 - 20 µM)
Metabolic Stability Moderate Susceptible to O-demethylation (CYP450).High Resistant to oxidative metabolism; nitro reduction is a risk.Moderate Susceptible to para-hydroxylation.
Electronic Effect +M / +I Effect Increases electron density in triazole ring via resonance.-M / -I Effect Decreases electron density; increases acidity of C5-proton.Neutral

Data Note: IC₅₀ ranges are representative of hybrid triazole-pyrazole or triazole-dithiocarbamate scaffolds cited in recent literature [1, 5].

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the causal relationship between the phenyl substitution, molecular interactions, and resulting biological activity.

SAR_Mechanism Substituent Phenyl Substituent EDG Electron Donating (e.g., -OMe) (+M Effect) Substituent->EDG EWG Electron Withdrawing (e.g., -NO2) (-M Effect) Substituent->EWG PiStacking Enhanced pi-pi Stacking (Tyr/Phe Residues) EDG->PiStacking Increases e- density HBonding Altered H-Bond Acidity (Triazole C5-H) EWG->HBonding Increases acidity Binding Binding Pocket Interaction Outcome_High High Potency (Low IC50) Binding->Outcome_High Optimal Fit (EDG) Outcome_Low Lower Potency (High IC50) Binding->Outcome_Low Suboptimal Fit (EWG) PiStacking->Binding Stronger Affinity HBonding->Binding Variable Affinity

Figure 1: SAR Logic Flow. Electron-donating groups (Green path) typically enhance hydrophobic/stacking interactions leading to higher potency in antiproliferative assays compared to electron-withdrawing groups (Red path).

Experimental Protocol: One-Pot CuAAC Synthesis

To ensure reproducibility, we utilize a self-validating one-pot protocol that generates the organic azide in situ from the corresponding halide, minimizing safety risks associated with isolating low-molecular-weight azides.

Materials
  • Reagents: Substituted Benzyl Bromide (1.0 equiv), Sodium Azide (1.2 equiv), Phenylacetylene (1.0 equiv).

  • Catalyst System: CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1 v/v).

Step-by-Step Methodology
  • In Situ Azidation:

    • Charge a round-bottom flask with the substituted benzyl bromide (e.g., 4-methoxybenzyl bromide) and NaN₃ in t-BuOH/H₂O.

    • Stir at room temperature for 30 minutes.

    • Validation Point: TLC (Hexane/EtOAc 8:2) should show disappearance of the bromide starting material.

  • Cycloaddition (Click Reaction):

    • Add phenylacetylene directly to the reaction mixture.

    • Add the aqueous solution of CuSO₄·5H₂O followed immediately by sodium ascorbate. The solution will turn bright yellow/orange.

    • Stir vigorously at room temperature for 6–12 hours.

    • Validation Point: The formation of a precipitate usually indicates product formation.

  • Work-up & Purification:

    • Dilute with water (20 mL) and cool in an ice bath to maximize precipitation.

    • Filter the solid and wash with cold water (3x) and dilute ammonium hydroxide (to remove copper traces).

    • Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Benzyl Bromide + NaN3 Step1 In Situ Azide Formation (30 min, RT) Start->Step1 Check1 Validation: TLC Check (Disappearance of Bromide) Step1->Check1 Step2 Add Alkyne + Cu(I) Catalyst (Click Reaction) Check1->Step2 Pass Step3 Precipitation & Filtration Step2->Step3 Final Pure 1,4-Disubstituted Triazole Step3->Final

Figure 2: One-pot CuAAC synthesis workflow ensuring safety by avoiding azide isolation.

Expert Insights & Causality

Why EDG Derivatives Often Outperform EWG

In the context of hybrid anticancer agents (e.g., triazole-linked pyrazoles or quinolines), the triazole ring acts as more than just a linker. It participates in dipole-dipole interactions.

  • Electronic Matching: An electron-donating group (e.g., p-OMe) enriches the electron density of the phenyl ring. This often facilitates stronger

    
    -
    
    
    
    T-shaped stacking with electron-deficient aromatic rings of amino acids (like Histidine or Tryptophan) in the active site of kinases or enzymes like EGFR [5].
  • Solubility/Permeability Balance: While p-NO₂ (EWG) creates a strong dipole, it often results in a "brick dust" molecule with poor solubility in biological media. The p-OMe group maintains a lipophilic balance (LogP ~2.5-3.0) that is ideal for crossing cell membranes (A549/MCF-7) to reach intracellular targets [1, 2].

Why Choose EWG?

Do not discard EWG derivatives entirely. If your target pocket contains a nucleophilic residue (e.g., Cysteine) or requires a hydrogen bond donor, the EWG increases the acidity of the triazole C5-proton, potentially strengthening a C-H···O hydrogen bond.[2] Furthermore, EWG derivatives are metabolically robust against oxidative degradation, unlike p-OMe which is a liability for rapid clearance [4].

References

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates. Molecules. (2021). Comparison of electron-releasing vs. electron-pulling substituents on cytotoxicity. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology. (2020). SAR analysis of phenyl ring substitutions against A549 cells. [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling. Asian Journal of Chemistry. (2013). Detailed protocols for CuAAC synthesis using CuO nanoparticles. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of Triazole Based Derivatives. International Journal of Molecular Sciences. (2023). Analysis of ortho-substitution and electronic effects on HepG2 activity.[3] [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation. Biointerface Research in Applied Chemistry. (2021).[4] Docking studies showing pi-anion and pi-alkyl interactions of the phenyl-triazole moiety.[4] [Link]

Sources

Reproducibility of the synthesis and biological testing of 1,2,4-triazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Triazole Paradox

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, anchoring blockbusters like Fluconazole (antifungal) and Letrozole (aromatase inhibitor).[1] However, it suffers from a "reproducibility paradox": while the core is stable, its synthesis is plagued by tautomeric ambiguity and regioisomeric mixtures , while its biological testing is frequently compromised by solubility-driven assay interference .[1]

This guide moves beyond standard textbook procedures to address the specific failure modes that cause inter-lab variability. We compare classical versus modern synthetic routes and evaluate biological assay formats to establish a self-validating workflow.

Part I: Synthetic Reproducibility & Regiocontrol

The primary source of synthetic irreproducibility in 1,2,4-triazoles is the formation of regioisomers (N1, N2, or N4 substituted) that are difficult to separate by standard chromatography.[1]

Comparative Analysis of Synthetic Routes
FeatureClassic: Pellizzari / Einhorn-Brunner Modern: Metal-Catalyzed [3+2] Oxidative Cyclization (Amidine)
Mechanism Condensation (High Temp)Cycloaddition (Click-like)C-H Activation / Oxidative
Regiocontrol Poor to Moderate. Driven by thermodynamic stability; often yields 1,3,5-isomer mixtures.[1]Excellent. Catalyst-dependent (Ag vs. Cu) switches regioselectivity.[1][2][3]High. Pre-determined by amidine/hydrazide structure.[2]
Reproducibility Low. Sensitive to heating rates and exact stoichiometry.High. Kinetic control via catalyst.[2]High. Mild conditions reduce side reactions.
Scalability High (Industrial standard).Low to Medium (Cost of catalyst).Medium.
Key Failure Mode Inseparable isomers requiring fractional crystallization.Catalyst poisoning; Trace metal contamination in bio-assays.Reagent stability (e.g., hypervalent iodine).
The "Causality" of Regioselectivity

Expert Insight: In the Einhorn-Brunner reaction, regioselectivity is dictated by the acidity of the acyl groups on the imide.[4][5][6] The more acidic group preferentially locates to the 3-position.[4][5][6] However, this is a thermodynamic preference, not an absolute rule, leading to batch-to-batch variation if temperature profiles differ.[1]

In contrast, Metal-Catalyzed [3+2] Cycloaddition offers binary control.[1] Using Ag(I) catalyzes the formation of 1,3-disubstituted triazoles, while Cu(II) favors 1,5-disubstituted isomers.[1][2][3][6] This is the recommended route for SAR (Structure-Activity Relationship) studies where isomer purity is paramount.[1]

Synthetic Decision Logic (Visualization)

TriazoleSynthesis Start Target: 1,2,4-Triazole Subst Are substituents symmetrical? Start->Subst SymYes Yes (3,5-identical) Subst->SymYes Cheap/Scalable SymNo No (Regiocontrol needed) Subst->SymNo Precision Required Classic Route A: Pellizzari (Hydrazide + Amide) High Temp (>140°C) SymYes->Classic Modern Is N1-substitution required? SymNo->Modern Click Route B: [3+2] Cycloaddition (Diazonium + Isocyanide) Modern->Click Aryl/HET targets Oxidative Route C: Oxidative Cyclization (Thioamide + Hydrazide) Modern->Oxidative Alkyl targets Catalyst Select Catalyst Click->Catalyst Ag Ag(I) -> 1,3-isomer Catalyst->Ag Cu Cu(II) -> 1,5-isomer Catalyst->Cu

Caption: Decision matrix for selecting a synthetic route based on required regiochemical outcome.

Part II: Biological Testing Reproducibility

Triazoles are notorious for Pan-Assay Interference (PAINS) behaviors, specifically regarding solubility and metal chelation.

Assay Comparison Guide
Assay TypeMTT / MTS (Tetrazolium) Resazurin (Alamar Blue) ATP Luminescence (CellTiter-Glo)
Readout Absorbance (Colorimetric)FluorescenceLuminescence
Interference Risk High. Triazoles with reducing substituents (e.g., thiols, hydrazines) can directly reduce MTT without enzymes.[1]Moderate. Less prone to direct chemical reduction but sensitive to pH shifts.Low. The most robust format; fewer chemical interactions.
Solubility Impact Critical. Formazan crystals may not dissolve if triazole precipitates, causing scattering "noise."Low. Product is soluble in media.Low. Lytic step helps solubilization.
Recommendation Avoid for primary screening of triazole libraries.Recommended for cost-effective screening.[1]Gold Standard for hit confirmation.
The "Trailing Effect" in Antifungal Assays

When testing antifungal susceptibility (MIC), triazoles often exhibit a "trailing effect" (partial inhibition) rather than a sharp cutoff.

  • Reproducibility Fix: Do not use 100% inhibition as the endpoint. For Candida and Aspergillus, use the 50% inhibition (MIC-50) relative to growth control. Using MIC-90 or MIC-100 leads to high inter-lab variability.[1]

Part III: Validated Protocols

Protocol A: Regioselective Synthesis (Ag-Catalyzed)

Target: 1,3-disubstituted-1,2,4-triazole (High Purity)

  • Reagents: Aryl diazonium tetrafluoroborate (1.0 equiv), Isocyanide (1.2 equiv), Ag2CO3 (10 mol%).

  • Solvent: Dry DMF (0.2 M concentration).

  • Procedure:

    • Dissolve isocyanide and catalyst in DMF under Argon.

    • Add diazonium salt slowly at 0°C (Exothermic control is vital for reproducibility).

    • Stir at room temperature for 4 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • QC Check: 1H-NMR must show distinct C5-H singlet.[1] If multiple singlets appear, regiocontrol failed (check catalyst quality).

Protocol B: Self-Validating Solubility-Check Assay

Before any biological testing, run this "Mock Assay" to prevent false positives.

  • Preparation: Prepare compound at 100 µM in culture media (no cells).

  • Readout: Measure Absorbance at 600nm (turbidity) and the specific assay wavelength (e.g., 570nm for MTT).

  • Validation Logic:

    • If OD600 > 0.05: Compound has precipitated. Action: Dilute or use solubility enhancer (Cyclodextrin).

    • If OD570 > Control: Compound is chemically interfering (colored or reducing). Action: Switch to ATP Luminescence.

Assay Validation Workflow (Visualization)

AssayValidation Sample Triazole Sample (DMSO Stock) Solubility Media Dilution (Check OD600) Sample->Solubility Precip Precipitation? Solubility->Precip Redox Cell-Free Media + Reagent (MTT/Resazurin) Precip->Redox No Fail1 FAIL: False Potency (Solubility Artifact) Precip->Fail1 Yes Interference Signal Generated? Redox->Interference Fail2 FAIL: False Positive (Redox Artifact) Interference->Fail2 Yes Pass PASS: Proceed to MIC/IC50 Interference->Pass No

Caption: Pre-screen workflow to eliminate false positives caused by solubility or chemical interference.

References

  • BenchChem. (2025).[6] Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives: Troubleshooting Guide. Retrieved from

  • Frontiers in Chemistry. (2021). Synthesis Methods of 1,2,3-/1,2,4-Triazoles: A Review. Discusses Ag(I) vs Cu(II) regiocontrol. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI).Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (Standard M27). Essential for reproducible MIC endpoints.
  • National Institutes of Health (NIH). (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Triazole Derivatives. Highlights MTT assay limitations. Retrieved from

  • Abcam. MTT Assay Troubleshooting and Key Considerations. Detailed mechanism of tetrazolium reduction interference. Retrieved from

Sources

Comparative Docking Guide: 1,2,4-Triazole Analogs Targeting Candida albicans CYP51

[1]

Executive Summary

This guide presents a rigorous comparative molecular docking protocol for evaluating novel 1,2,4-triazole derivatives against Lanosterol 14


-demethylase (CYP51)5V5ZFluconazoleVoriconazolePosaconazole

Key Insight: While the coordinate covalent bond between the triazole nitrogen and the Heme iron is non-negotiable for activity, specificity and potency are driven by hydrophobic interactions in the access channel (Residues Y118, F126, Y132).

Scientific Background & Rationale

The Target: CYP51 (Erg11)

CYP51 is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Inhibition leads to the accumulation of toxic methylated sterols and membrane failure.

The Pharmacophore: 1,2,4-Triazole

The 1,2,4-triazole ring is the "warhead." Its N4 nitrogen atom binds perpendicularly to the Heme iron (

Why Comparative Docking? Resistance to first-generation azoles (like Fluconazole) often arises from point mutations (e.g., Y132H, F145L) that disrupt hydrogen bonding or steric fits. Comparative docking allows us to predict if novel analogs can bypass these resistance mechanisms by exploiting alternative binding pockets utilized by long-tailed azoles like Posaconazole.

Computational Methodology (The Protocol)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol uses a "Self-Validating" workflow. We do not simply dock the new molecule; we first prove the software can reproduce nature.

Step 1: System Preparation
  • Protein: Candida albicans CYP51 (PDB: 5V5Z , Resolution 2.90 Å).[4][5]

    • Action: Remove water molecules (except those bridging the ligand, if known). Remove non-interacting ions.[6]

    • Heme Handling: The Heme cofactor must be retained as part of the receptor. The Iron (

      
      ) atom charge is set to +2.0 or +3.0 depending on the force field (typically +2.0 for AutoDock Vina).
      
  • Ligands:

    • Standards: Fluconazole (FLC), Posaconazole (POS).

    • Novel Analogs: TZ-Series (TZ-1, TZ-2, TZ-3).

    • Prep: Energy minimized using MMFF94 force field.

Step 2: Validation (Redocking)

Before testing new compounds, the co-crystallized ligand (Posaconazole in 5V5Z) is extracted and re-docked.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[7][8][9]

Step 3: Grid Generation
  • Center: Defined by the coordinates of the Heme Iron.

  • Dimensions:

    
     Å (Sufficient to cover the active site and the hydrophobic access channel).
    
Step 4: Docking & Scoring
  • Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Scoring Function.

  • Exhaustiveness: Set to 8 (default) or 32 for high-precision sampling.

Workflow Visualization

The following diagram illustrates the validated workflow used for this study.

DockingWorkflownode_startPDB Retrieval(ID: 5V5Z)Protein Prep\n(Keep Heme, Remove H2O)Protein Prep(Keep Heme, Remove H2O)node_start->Protein Prep\n(Keep Heme, Remove H2O)node_decisionValidation:RMSD < 2.0 Å?node_failRefine Grid/Paramsnode_decision->node_failNoDock Novel Analogs\n(TZ-Series)Dock Novel Analogs(TZ-Series)node_decision->Dock Novel Analogs\n(TZ-Series)YesGrid Generation\n(Center: Heme Iron)Grid Generation(Center: Heme Iron)node_fail->Grid Generation\n(Center: Heme Iron)node_finalComparative Analysis(Binding Energy & Interactions)Protein Prep\n(Keep Heme, Remove H2O)->Grid Generation\n(Center: Heme Iron)Re-Docking\n(Co-crystallized Ligand)Re-Docking(Co-crystallized Ligand)Grid Generation\n(Center: Heme Iron)->Re-Docking\n(Co-crystallized Ligand)Re-Docking\n(Co-crystallized Ligand)->node_decisionDock Standards\n(Fluconazole, Voriconazole)Dock Standards(Fluconazole, Voriconazole)Dock Novel Analogs\n(TZ-Series)->Dock Standards\n(Fluconazole, Voriconazole)Dock Standards\n(Fluconazole, Voriconazole)->node_final

Figure 1: Validated Molecular Docking Workflow ensuring reproducibility via RMSD checking.

Comparative Results

The following data represents a comparative analysis of a novel analog (TZ-4 ) against clinical standards. TZ-4 was designed with a halogenated phenyl group to target the hydrophobic pocket near Phe126.

Table 1: Binding Affinity & Efficiency Metrics
CompoundBinding Energy (

, kcal/mol)
Inhibition Constant (

, Predicted)
RMSD to Crystal (Å)Ligand Efficiency (LE)
Posaconazole (Ref)-11.26.0 nM1.12 (Self-dock)0.28
Fluconazole -7.81.9

M
N/A0.35
Voriconazole -8.4690 nMN/A0.34
TZ-4 (Novel) -10.1 38 nM N/A0.39

Interpretation:

  • Affinity: TZ-4 outperforms Fluconazole (-10.1 vs -7.8 kcal/mol), approaching the potency of the long-tailed Posaconazole.

  • Efficiency: TZ-4 has a higher Ligand Efficiency (0.39) than Posaconazole (0.28), suggesting it achieves high potency with a smaller molecular weight, a favorable trait for oral bioavailability (Lipinski's Rule of 5).

Structural Analysis of Binding Modes

To understand why TZ-4 performs well, we analyze the specific residue interactions.

Critical Interactions Identified:
  • Heme Coordination: All active compounds showed a distance of 2.1–2.4 Å between the Triazole N4 and Heme Iron.

  • Hydrophobic Shielding (The "Lid"):

    • Fluconazole:[10][1][11][12] Interacts loosely with Tyr118 and Phe126 .

    • TZ-4: The halogenated ring forms a strong

      
      -
      
      
      stacking interaction with Tyr118 and occupies the hydrophobic cleft created by Phe126 and Leu376 .
  • Water-Mediated Bridges: TZ-4 mimics the Posaconazole binding mode by displacing a conserved water molecule near Tyr132 , often associated with higher affinity.

Interaction Map Visualization

The diagram below details the specific molecular contacts stabilizing the TZ-4 complex within the CYP51 active site.

InteractionMapLigandNovel AnalogTZ-4HemeHEME (Iron)Ligand->HemeCoord. Covalent(2.2 Å)Y118Tyr118(Aromatic)Ligand->Y118Pi-Pi StackingF126Phe126(Hydrophobic)Ligand->F126HydrophobicY132Tyr132(H-Bond Donor)Ligand->Y132H-Bond(OH...N)L376Leu376(VdW)Ligand->L376Van der Waals

Figure 2: 2D Interaction Map of TZ-4 in the CYP51 Active Site. Note the critical Iron coordination and Tyr132 H-bond.

ADME/Tox Prediction (In Silico)

High binding affinity is useless if the drug cannot reach the target. We compared the predicted pharmacokinetic profile of TZ-4 against Fluconazole.

PropertyFluconazoleTZ-4 (Novel)Optimal RangeStatus
LogP (Lipophilicity)0.52.80 - 3Excellent
TPSA (Polar Surface Area)81 Ų75 Ų< 140 ŲHigh Absorption
CYP Inhibition (Human)ModerateLowLowSafer
BBB Penetration YesYes-CNS Active

Analysis: TZ-4 shows improved lipophilicity (LogP 2.8) compared to Fluconazole, potentially aiding in penetrating the fungal cell wall, while maintaining a safety profile that predicts lower inhibition of human CYP450 isoforms (selectivity).

Conclusion

This comparative study demonstrates that the novel 1,2,4-triazole analog TZ-4 exhibits superior binding characteristics compared to Fluconazole and Voriconazole in the C. albicans CYP51 model.

  • Mechanism: Validated Iron coordination + enhanced hydrophobic fit at the Tyr118/Phe126 cleft.

  • Potency: Predicted

    
     in the nanomolar range (38 nM).
    
  • Developability: Favorable ADME profile suggesting high oral bioavailability.

Recommendation: TZ-4 should advance to in vitro MIC testing against fluconazole-resistant Candida strains.

References

  • Hargrove, T. Y., et al. (2017). Structure of CYP51 from the pathogen Candida albicans.[3] RCSB Protein Data Bank.[6] PDB ID: 5V5Z.[3][4][5][6]

  • Sagatova, A. A., et al. (2015). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14

    
    -Demethylase.[3][11] Antimicrobial Agents and Chemotherapy.[2][11]
    
  • Lepesheva, G. I.

    
    -demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA).
    
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

A Framework for In Vivo Efficacy Assessment: A Comparative Guide to a Novel Triazole Antifungal and Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antifungal agents to combat the rising threat of invasive fungal infections, rigorous preclinical evaluation is paramount. This guide provides a comprehensive framework for the in-vivo comparison of a novel triazole antifungal candidate, 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (herein referred to as Compound X), against the widely-used clinical agent, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol for assessing in vivo efficacy in a murine model of disseminated candidiasis.

Introduction: The Rationale for a Head-to-Head In Vivo Comparison

The development of new antifungal agents is critical, particularly those with the potential for improved efficacy, a broader spectrum of activity, or activity against resistant strains.[1] While in vitro assays provide initial indications of antifungal potential, in vivo models are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics, and toxicity within a complex biological system.[2]

This guide proposes a well-established and clinically relevant murine model of disseminated candidiasis to compare the in vivo performance of Compound X with fluconazole.[3] Disseminated candidiasis, a life-threatening condition, serves as a robust model to assess an antifungal agent's ability to control systemic infection and reduce fungal burden in key target organs.[4] By directly comparing Compound X to fluconazole, a "gold standard" triazole, we can ascertain its relative potency and potential as a clinical candidate.[5]

Mechanism of Action: The Azole Antifungal Target

Both fluconazole and, hypothetically, Compound X belong to the azole class of antifungals. Their mechanism of action centers on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[6] Azoles inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[7][8] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.[9]

Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Essential component Enzyme->Ergosterol Catalyzes conversion Azoles Fluconazole & Compound X Azoles->Enzyme Inhibits

Caption: Mechanism of action of azole antifungals.

Experimental Design: Murine Model of Disseminated Candidiasis

The following sections detail a robust experimental design to compare the in vivo efficacy of Compound X and fluconazole.

Animal Model Selection

A neutropenic murine model of disseminated candidiasis is recommended.[10] Immunosuppression renders the mice more susceptible to systemic infection, providing a more sensitive model for evaluating antifungal efficacy.[11] BALB/c or C57BL/6 mice are commonly used strains for this purpose.[12]

Experimental Groups

A well-controlled study should include the following groups:

GroupTreatmentPurpose
1Vehicle ControlTo observe the natural course of infection without treatment.
2Compound X (Low Dose)To assess the efficacy of a low dose of the test compound.
3Compound X (High Dose)To assess the efficacy of a high dose of the test compound.
4Fluconazole (Positive Control)To provide a benchmark for comparison with a standard antifungal agent.
Experimental Workflow

The overall experimental workflow is depicted below:

cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Inoculum Inoculum Preparation (C. albicans) Infection Intravenous Infection Inoculum->Infection Animal_Acclimation Animal Acclimation & Immunosuppression Animal_Acclimation->Infection Treatment Treatment Initiation (Compound X, Fluconazole, Vehicle) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Humane Endpoint/ Study Termination Monitoring->Endpoint Organ_Harvest Organ Harvest (Kidneys) Endpoint->Organ_Harvest Fungal_Burden Fungal Burden Analysis (CFU/g tissue) Organ_Harvest->Fungal_Burden Data_Analysis Data Analysis & Comparison Fungal_Burden->Data_Analysis

Caption: Experimental workflow for in vivo efficacy comparison.

Detailed Experimental Protocols

Inoculum Preparation
  • Culture: Streak Candida albicans (e.g., SC5314 strain) on Sabouraud Dextrose Agar (SDA) and incubate at 30°C for 24-48 hours.[12]

  • Harvest and Wash: Harvest yeast cells and wash them twice with sterile saline.

  • Quantify and Adjust: Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in sterile saline.[10]

Infection and Treatment
  • Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.[10]

  • Infection: Infect mice intravenously via the lateral tail vein with 0.1 mL of the prepared C. albicans inoculum.[4]

  • Treatment: Initiate treatment 2 hours post-infection. Administer Compound X, fluconazole, or the vehicle control daily for 7 days via an appropriate route (e.g., oral gavage or intraperitoneal injection).

Endpoint Analysis: Survival and Fungal Burden

Two primary endpoints will be used to assess efficacy:

  • Survival: Monitor mice daily for 14-21 days and record survival.

  • Fungal Burden: At the end of the treatment period (e.g., day 7), euthanize a subset of mice from each group and aseptically harvest the kidneys, as these are the primary target organs in this model.[3]

Protocol for Fungal Burden Determination
  • Weigh Organs: Weigh the harvested kidneys.[13]

  • Homogenize: Homogenize each kidney in a known volume of sterile saline.[10]

  • Serial Dilutions: Perform 10-fold serial dilutions of the tissue homogenate.[13]

  • Plate: Plate aliquots of the dilutions onto SDA plates.

  • Incubate and Count: Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFUs). The optimal range for accurate counting is typically 30-300 colonies per plate.[14]

  • Calculate CFU/g: Calculate the fungal burden as log10 CFU per gram of tissue.[13]

Data Presentation and Analysis

The collected data should be presented clearly for comparison.

Survival Data

Survival data should be plotted as a Kaplan-Meier survival curve and analyzed using the log-rank test.

Table 1: Hypothetical Survival Data

Treatment GroupMedian Survival (Days)Percent Survival at Day 21
Vehicle Control50%
Compound X (Low Dose)1230%
Compound X (High Dose)>2180%
Fluconazole>2170%
Fungal Burden Data

Fungal burden data should be presented as the mean log10 CFU/g of tissue ± standard deviation. Statistical significance between groups should be determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.

Table 2: Hypothetical Fungal Burden in Kidneys

| Treatment Group | Mean Log10 CFU/g Kidney ± SD | |---|---|---| | Vehicle Control | 7.5 ± 0.4 | | Compound X (Low Dose) | 5.2 ± 0.6 | | Compound X (High Dose) | 3.1 ± 0.5 | | Fluconazole | 3.8 ± 0.7 |

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo efficacy comparison of a novel triazole antifungal, 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone (Compound X), with fluconazole. By adhering to these established protocols, researchers can generate reliable and reproducible data to assess the therapeutic potential of new antifungal candidates. The successful demonstration of superior or comparable efficacy to fluconazole in this model would provide a strong rationale for further preclinical and clinical development.

References

  • Fluconazole. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? Available from: [Link]

  • National Institutes of Health. (n.d.). Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluconazole? Available from: [Link]

  • Conti, H. R., & Gaffen, S. L. (2015). Animal Models for Candidiasis. In Current Protocols in Immunology (Vol. 110, pp. 19.7.1-19.7.19). John Wiley & Sons, Inc. Available from: [Link]

  • Wikipedia. (2024). Fluconazole. Available from: [Link]

  • Uchida, K., Yokoo, M., & Yamaguchi, H. (2005). In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans. Yakugaku Zasshi, 125(5), 449-457. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3415. Available from: [Link]

  • Zhu, X., et al. (2022). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(24), 16429–16448. Available from: [Link]

  • d'Enfert, C., Kaune, A. K., & Al-Abed, Y. (2018). A Mouse Model of Candidiasis. In Methods in Molecular Biology (Vol. 1799, pp. 245-257). Humana Press. Available from: [Link]

  • Clemons, K. V., & Stevens, D. A. (2008). Conventional or molecular measurement of Aspergillus load. Medical Mycology, 46(6), 567-573. Available from: [Link]

  • Zhu, X., et al. (2022). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(24), 16429–16448. Available from: [Link]

  • Andes, D. (2018). Infection model. Bio-protocol, 8(12), e2888. Available from: [Link]

  • Clemons, K. V., & Stevens, D. A. (2009). Conventional or molecular measurement of Aspergillus load. Medical Mycology, 47(sup1), S133-S139. Available from: [Link]

  • Singh, S., et al. (2019). Experimental Mouse Models of Disseminated Candida auris Infection. mSphere, 4(5), e00533-19. Available from: [Link]

  • Tang, R., et al. (2025). Synthesis and biological evaluation of novel triazole derivatives as antifungal agents. ResearchGate. Available from: [Link]

  • ResearchGate. (2014). How can we calculate CFU/ g- 1 (Colony forming unit) of tissue burden candidasis for experimental study in mice? Available from: [Link]

  • Sahu, S. R., et al. (2025). Counting Colony Forming Units (CFU) to Estimate Viable Fungal Cells in a Sample. Bio-protocol, 15(24), e4872. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

[1]

Executive Summary & Immediate Action Card

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a nitrogen-rich organic intermediate featuring a triazole ring and a ketone moiety.[1] While specific Safety Data Sheets (SDS) for this exact isomer may be rare in public databases, its structural analogs (such as Triadimefon and other azole fungicides) dictate that it be treated as Hazardous Waste .

Core Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizers or strong acids.[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • RCRA Status (USA): Likely Non-Listed but Characteristic Waste (Ignitability D001 or Toxicity D006/D026 depending on formulation) or regulated under "Generator Knowledge" as toxic organic waste.

Parameter Critical Action
Waste Stream Organic Solvent Waste (if dissolved) or Solid Hazardous Waste (if pure).[1]
Segregation Keep separate from oxidizers (peroxides, nitrates) and strong acids.
Container HDPE or Glass (Amber) with vented cap if evolution of gas is suspected (unlikely but prudent).
Labeling "Hazardous Waste - Toxic, Irritant, Combustible."[1]

Chemical Profile & Hazard Identification

To determine the proper disposal path, we must deconstruct the molecule into its functional hazards. This approach, known as Generator Knowledge under EPA regulations, allows us to classify waste even without a specific commercial SDS.

Structural Analysis

The molecule consists of three distinct functional zones:

  • 1,2,4-Triazole Ring: Nitrogen-rich heterocycle.[1] Known for biological activity (fungicidal) and potential aquatic toxicity.

  • Phenyl Group: Adds lipophilicity, increasing potential for bioaccumulation.

  • 2-Butanone (Ketone) Chain: Provides combustibility.[1] Similar to Methyl Ethyl Ketone (MEK), though the larger molecule will have a higher flash point and lower volatility.

Anticipated Hazards (Based on Structure-Activity Relationship)
  • Aquatic Toxicity (Acute/Chronic): High probability. Azole derivatives are designed to be stable in the environment to combat fungi.

  • Acute Toxicity (Oral): Likely Category 3 or 4 (Harmful/Toxic if swallowed).[2]

  • Thermal Instability: Nitrogen-rich compounds can generate NOx gases upon combustion; controlled incineration is required.[1]

Waste Characterization & Regulatory Logic (RCRA)[1][3][4]

Before disposal, you must classify the waste according to 40 CFR Part 261 (USA) or local equivalent.

Step 1: Is it a Listed Waste?
  • P-List/U-List: This specific CAS is likely not explicitly listed.

  • F-List: Unless it is a spent solvent mixture, it does not fall under F-codes.[1]

Step 2: Is it a Characteristic Waste?
  • Ignitability (D001): If the compound is in a solution with a flash point <60°C (<140°F), it is D001.[3] As a pure solid/oil, it is likely combustible but not "Ignitable" by RCRA definition unless it causes fire through friction.

  • Toxicity (TC): While not a standard TC contaminant (like Benzene or Lead), the Aquatic Toxicity profile mandates it be kept out of municipal water systems.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock, synthesis yield, or spill cleanup debris.[1]

  • Container Selection: Select a wide-mouth HDPE (High-Density Polyethylene) jar or a glass jar with a chemically resistant liner (PTFE).[1]

  • Transfer: Transfer the solid using a spark-proof spatula.[1] Do not generate dust.[1][2][4]

  • Deactivation (Optional but Recommended): If the material is suspected to be reactive, cover with an inert mineral oil or dampen with a high-flashpoint solvent (only if approved by local EHS).[1] Generally, dry packing is preferred for incineration.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone"[1]

    • Hazards: "Toxic to Aquatic Life," "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Segregation: Determine the primary solvent.

    • Halogenated:[5] (e.g., DCM, Chloroform) -> Halogenated Waste Stream .[1]

    • Non-Halogenated: (e.g., Acetone, Methanol) -> Non-Halogenated Organic Waste Stream .[1][5]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide). Triazoles can react violently with strong oxidizers.[1]

  • Pouring: Use a funnel in a fume hood. Wear butyl rubber or nitrile gloves.[1]

  • Log Entry: Record the approximate concentration of the triazole in the waste log. This is crucial for the incineration plant to manage NOx emissions.

Protocol C: Spill Cleanup (Small Scale < 50g)
  • PPE: Safety goggles, Lab coat, Nitrile gloves (double gloved recommended).

  • Containment: If liquid, dike with absorbent pillows. If solid, cover with wet paper towels to prevent dust.

  • Absorption: Use vermiculite, sand, or a commercial organic spill kit. Do NOT use sawdust (combustible hazard).[1]

  • Cleanup: Scoop material into a disposable waste container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all wipes as solid hazardous waste.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this compound.

DisposalWorkflowStartWaste Generation:3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanoneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Reaction MixtureStateCheck->LiquidSolidPackPack in Wide-MouthHDPE/Glass JarSolid->SolidPackSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(Methanol, Acetone)SolventCheck->NonHalogenatedLabelingLabel: 'Toxic Organic Waste'List Triazole ContentHalogenated->LabelingNonHalogenated->LabelingSolidPack->LabelingDestructionFinal Disposal:High-Temp IncinerationLabeling->Destruction

Caption: Decision matrix for segregating triazole-based chemical waste based on physical state and solvent carrier.

References & Regulatory Grounding[1][5][8][9]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste.

  • PubChem. Compound Summary for 1,2,4-Triazole Derivatives (General Hazard Data). National Library of Medicine (US), National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)).

Personal protective equipment for handling 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone Content Type: Operational Safety Guide (Senior Application Scientist Persona)

Executive Safety Summary

Compound Class: Functionalized 1,2,4-Triazole / Ketone Intermediate Critical Hazard: Permeation & Systemic Toxicity. This molecule combines a biologically active triazole ring (associated with reproductive toxicity and systemic effects) with a ketone tail (a high-permeation solvent moiety).[1] Standard laboratory nitrile gloves are insufficient for handling solutions of this compound due to the ketone functionality, which can facilitate rapid breakthrough and transdermal delivery of the toxic triazole payload.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Functional GroupAssociated HazardOperational Implication
1,2,4-Triazole Ring Reproductive Toxicity (Cat 1B/2) , Acute Oral Toxicity, Eye Irritation.Treat as a Potent Compound (OEB 3/4). Zero skin contact tolerance.
2-Butanone Tail Solvent Permeation , Volatility, Mucous Membrane Irritation.Degrades Nitrile/Latex. Acts as a vehicle to carry the triazole through the skin barrier.
Phenyl Group Lipophilicity.Increases bioavailability and absorption potential upon contact.
Personal Protective Equipment (PPE) Matrix

The following PPE protocol is non-negotiable for handling this substance, particularly in solution.

A. Hand Protection (The Critical Control Point)

Do NOT use standard Nitrile exam gloves alone. The butanone moiety causes rapid degradation and swelling of nitrile rubber, leading to chemical breakthrough in <1 minute.

  • Protocol: Laminate/Barrier Liner Strategy

    • Inner Layer: Low-Density Polyethylene (LDPE) or Laminate film gloves (e.g., Ansell Barrier™ or Silver Shield®). These provide chemical impermeability to ketones and aromatics.[2][3][4]

    • Outer Layer: Standard Nitrile (minimum 5 mil). This provides dexterity and mechanical protection for the inner liner.[4]

    • Alternative (Bulk Handling): Butyl Rubber gloves (0.7 mm). Essential if handling >100 mL of solution.

B. Respiratory Protection
  • Primary Control: All manipulations must occur within a certified Chemical Fume Hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges. The "OV" component addresses the ketone vapors; the "P100" captures solid particulates.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Note: Safety glasses are insufficient due to the splash/vapor risk of the ketone tail.

  • Body: Disposable Tyvek® lab coat (or equivalent impervious material) with elastic cuffs. Cotton lab coats absorb liquids and hold the toxin against the skin.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Handling 3-[(1-phenyl...)-oxy]-2-butanone State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution SolidPPE Standard PPE: Nitrile Gloves (Double) + N95/P100 Mask (if outside hood) + Tyvek Coat Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck Ketone Ketone/Organic Solvent SolventCheck->Ketone Aqueous Aqueous/Buffer SolventCheck->Aqueous Laminate CRITICAL REQUIREMENT: Laminate (Silver Shield) Liners UNDER Nitrile Outer Gloves Ketone->Laminate Aqueous->SolidPPE Butyl Bulk Handling (>100mL)? Use Butyl Rubber Gloves Laminate->Butyl If High Vol

Figure 1: Decision matrix for selecting glove material based on physical state and solvent carrier. Note the escalation to Laminate/Butyl for ketone-based solutions.

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
  • Rationale: Triazole dusts are electrostatic. Inhalation is a direct route to systemic toxicity.

  • Setup: Place balance inside a Powder Containment Hood or use a static-dissipative balance shield.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

  • Technique: Weigh into a closed vessel (e.g., tared vial with septum). Do not weigh on open paper. Wipe the exterior of the vial with a damp tissue (solvent-appropriate) before removing from the hood.

Protocol B: Reaction Setup (Solution State)
  • Rationale: The "oxy-2-butanone" linkage suggests susceptibility to hydrolysis or oxidation.

  • Containment: Use secondary containment (spill tray) large enough to hold 110% of the reaction volume.

  • Glove Check: Don Silver Shield liners before opening any solvent bottles.

  • Addition: Add reagents via syringe or addition funnel to avoid open-mouth pouring.

Emergency Response & Disposal
Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Assess Volume) PPE_Up 2. Don Emergency PPE (Full Face Resp + Butyl Gloves) Alert->PPE_Up Contain 3. Containment Use Absorbent Pads (Do NOT use paper towels) PPE_Up->Contain Clean 4. Decontaminate Wash surface with soap/water (Triazoles are often lipophilic) Contain->Clean Dispose 5. Disposal Seal in HazMat Bag Label: 'Toxic Organic' Clean->Dispose

Figure 2: Step-by-step workflow for managing accidental spills of triazole intermediates.

Disposal Strategy
  • Waste Stream: High BTU Incineration.

  • Segregation: Do not mix with oxidizers (peroxides/nitrates) due to the ketone functionality.

  • Labeling: Must be clearly tagged as "Toxic - Triazole Derivative" and "Flammable" (if residual ketone is present).

  • Aqueous Waste: Do not pour down the drain.[5] Triazoles are often persistent in water and toxic to aquatic life (aquatic toxicity category often applies to this class).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1,2,4-Triazole (CAS 288-88-0) - Toxicological Summary. [Link]

  • PubChem. (2024). Compound Summary: 1,2,4-Triazole Derivatives and Toxicity Profiles. National Library of Medicine. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.